Bakkenolide III
Description
Properties
IUPAC Name |
(2R,3R,3aR,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,10-12,16-17H,2,4-7H2,1,3H3/t8-,10-,11+,12+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFLYLCSLQITAF-OBTPXQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2O)C(=C)COC3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2O)C(=C)COC3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Bakkenolide III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) III is a sesquiterpenoid lactone belonging to the bakkenolide family of natural products. These compounds are characterized by a unique spiro-fused γ-butyrolactone moiety attached to a cis-hydrindane (B1200222) core. First isolated from Petasites formosanus, Bakkenolide III has garnered interest within the scientific community as a key intermediate in the synthesis of other bioactive bakkenolides. This guide provides a comprehensive overview of the chemical properties of this compound, details on its synthesis, and insights into the biological activities of closely related compounds, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Chemical and Physical Properties
This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₂O₄ and a molecular weight of 266.33 g/mol . It typically presents as a powder and is soluble in a range of organic solvents.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₁₅H₂₂O₄ | ChemFaces[1] |
| Molecular Weight | 266.33 g/mol | ChemFaces[1] |
| Appearance | Powder | ChemFaces[1] |
| Purity | ≥98% | ChemFaces[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |
| Melting Point | Data not available for this compound. (Bakkenolide D: 200-201 °C) | N/A |
| Storage | Store at 2-8°C for up to 24 months. Stock solutions can be stored at -20°C for up to two weeks. | ChemFaces[1] |
Spectroscopic Data
Detailed, authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. The structural elucidation of bakkenolides, in general, relies on a combination of these techniques. For reference, the following provides an overview of the types of signals expected for a molecule with the bakkenolide skeleton.
-
¹H NMR: Signals corresponding to methyl groups, methylene (B1212753) and methine protons on the hydrindane core, and protons associated with the butyrolactone ring would be expected.
-
¹³C NMR: Resonances for carbonyl carbons of the lactone, quaternary carbons at the spiro-junction, and various CH, CH₂, and CH₃ carbons of the fused ring system would be characteristic.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the γ-lactone ring is a key feature.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight, and fragmentation patterns would provide information about the structural components.
Synthesis of (-)-Bakkenolide III
A concise enantiospecific synthesis of (-)-Bakkenolide III has been accomplished starting from (S)-(+)-carvone.[2] The key transformation involves a radical cyclization of an iodoketone intermediate to construct the characteristic cis-hydrindanone skeleton. This compound serves as a crucial intermediate for the synthesis of other members of the bakkenolide family, including bakkenolides B, C, H, L, V, and X.[2]
Experimental Workflow for the Synthesis of (-)-Bakkenolide III
Note: A detailed, step-by-step experimental protocol for the total synthesis of (-)-Bakkenolide III is not publicly available. Researchers should refer to the primary literature for more detailed methodological insights.
Biological Activity of a Related Compound: Bakkenolide IIIa
While specific biological activities for this compound are not extensively documented, the closely related compound, Bakkenolide IIIa, has demonstrated significant neuroprotective effects.[3] Bakkenolide IIIa protects against cerebral damage by inhibiting the activation of Akt and ERK1/2, which in turn leads to the inactivation of the NF-κB signaling pathway.[3]
Signaling Pathway of Bakkenolide IIIa in Neuroprotection
The neuroprotective mechanism of Bakkenolide IIIa involves the modulation of key signaling cascades that are implicated in neuronal apoptosis and inflammation.
Experimental Protocols for Neuroprotective Assays
The following are generalized methodologies for key experiments used to assess the neuroprotective effects of compounds like bakkenolides.
Oxygen-Glucose Deprivation (OGD) in Cultured Hippocampal Neurons
This in vitro model mimics ischemic conditions.
-
Cell Culture: Primary hippocampal neurons are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 1-2 hours).
-
Reperfusion: After OGD, the medium is replaced with normal culture medium, and the cells are returned to normoxic conditions for a specified duration (e.g., 24 hours) to simulate reperfusion.
-
Assessment: Cell viability and apoptosis are then measured using assays such as MTT or TUNEL.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and then permeabilized (e.g., with 0.1% Triton X-100) to allow entry of the labeling reagents.
-
Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a fluorescently labeled dUTP is used, the apoptotic cells can be directly visualized by fluorescence microscopy. For other labels, a secondary detection step with a fluorescently tagged antibody or streptavidin conjugate is required.
-
Quantification: The percentage of TUNEL-positive cells is determined by counting under a microscope or by flow cytometry.
Western Blot for Phosphorylated Proteins (p-Akt, p-ERK, p-p65)
This technique is used to measure the activation state of signaling proteins.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is then detected using a chemiluminescent substrate.
-
Normalization: The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for loading differences.
Conclusion
This compound is a structurally interesting sesquiterpenoid that holds a key position in the synthetic routes to other bakkenolides. While detailed information on its specific physical and biological properties is limited, the study of its analogue, Bakkenolide IIIa, reveals a potential for this class of compounds in the realm of neuroprotection. The inhibition of the Akt/ERK/NF-κB signaling pathway by Bakkenolide IIIa highlights a promising avenue for the development of novel therapeutics for ischemic brain injury. Further research is warranted to fully elucidate the chemical and biological profile of this compound and to explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing natural product.
References
Bakkenolide III: A Technical Guide to Its Natural Sourcing from Petasites formosanus and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation of Bakkenolide III, a sesquiterpenoid of significant interest, from its natural source, Petasites formosanus. This document details the experimental protocols for its extraction and purification and summarizes the current understanding of its biological activities, including its impact on key signaling pathways.
Natural Source: Petasites formosanus
Petasites formosanus, a perennial herb belonging to the Asteraceae family, is predominantly found in Taiwan.[1] Traditionally used in folk medicine, this plant is a rich source of various bioactive compounds, most notably a diverse array of bakkenolides.[1][2] The roots of Petasites formosanus have been identified as a primary reservoir of these sesquiterpenoids, including this compound.[1][2]
Isolation of this compound from Petasites formosanus
The isolation of this compound from the roots of Petasites formosanus is a multi-step process involving solvent extraction followed by a series of chromatographic separations. While specific yields for this compound are not extensively reported, a general outcome from a notable study was the isolation of 32 new bakkenolides, including this compound, from a starting material of 2.8 kg of fresh roots.[1]
Experimental Protocol for Isolation
The following protocol is a synthesized methodology based on established procedures for the isolation of bakkenolides from Petasites species.[1][3]
2.1.1. Plant Material and Extraction
-
Plant Material Preparation: Fresh roots of Petasites formosanus (2.8 kg) are collected, washed, and minced.
-
Solvent Extraction: The minced roots are extracted with hot methanol (B129727). The resulting extract is concentrated under reduced pressure to yield a syrup.
-
Solvent Partitioning: The methanol extract syrup is partitioned between chloroform (B151607) (CHCl₃) and water (H₂O). The chloroform layer, containing the less polar compounds including bakkenolides, is collected and concentrated.
2.1.2. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The crude chloroform extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) or acetone.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing bakkenolides.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a methanol-water or acetonitrile-water gradient is commonly employed.
-
Final Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
Summary of Quantitative Data
While a precise yield for this compound is not available in the reviewed literature, the following table summarizes the starting material and the general outcome of the isolation process.
| Parameter | Value | Reference |
| Starting Plant Material | Fresh roots of Petasites formosanus | [1] |
| Initial Mass | 2.8 kg | [1] |
| Number of New Bakkenolides Isolated | 32 (including this compound) | [1] |
Biological Activity and Signaling Pathways
Research into the biological activities of bakkenolides is expanding, with studies indicating potential anti-inflammatory, neuroprotective, and cytotoxic effects.[2][4][5] While direct studies on the signaling pathways of this compound are limited, research on the structurally similar Bakkenolide-IIIa provides significant insights into its probable mechanisms of action.
Anti-Inflammatory and Neuroprotective Effects via NF-κB Pathway Inhibition
Bakkenolide-IIIa has been shown to exert neuroprotective effects by inhibiting the NF-κB signaling pathway.[4] This inhibition is achieved through the suppression of the phosphorylation of several key upstream kinases.
-
Inhibition of Akt and ERK1/2 Phosphorylation: Bakkenolide-IIIa inhibits the phosphorylation of Akt and ERK1/2, which are crucial for the activation of the NF-κB pathway.[4]
-
Suppression of IKKβ, IκBα, and p65 Phosphorylation: This leads to the subsequent inhibition of the phosphorylation of IKKβ, IκBα, and the p65 subunit of NF-κB.[4]
-
Inhibition of NF-κB Nuclear Translocation: The lack of IκBα phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes.[4]
Another study on Bakkenolide-IIIa demonstrated its ability to ameliorate lipopolysaccharide (LPS)-induced inflammatory injury in human umbilical vein endothelial cells by upregulating the long non-coding RNA LINC00294.[5][6] This upregulation was associated with a decrease in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[5]
Modulation of the Apoptosis Pathway
Bakkenolide-IIIa has also been observed to modulate the intrinsic apoptosis pathway, contributing to its neuroprotective effects.[4]
-
Regulation of Bcl-2 Family Proteins: Bakkenolide-IIIa dose-dependently increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[4] This shift in balance helps to maintain mitochondrial membrane integrity and prevent the release of cytochrome c, a key event in the initiation of apoptosis.
Visualizations of Methodologies and Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Proposed NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway.
Proposed Modulation of the Apoptosis Pathway by this compound
Caption: Modulation of the intrinsic apoptosis pathway.
References
- 1. scispace.com [scispace.com]
- 2. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Bakkenolide III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Bakkenolide (B600228) III, a sesquiterpene lactone of significant interest. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the unambiguous identification and quality control of this compound.
Spectroscopic Data for Bakkenolide III
The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results | Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results | Data not available in search results |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion [M+H]⁺ (m/z) | Molecular Formula |
| HR-MS | 266.1516 | C₁₅H₂₂O₄ |
Note: The complete ¹H and ¹³C NMR data were not explicitly available in the provided search results. The data is reported to be available in the full publication "The Bakkenolides from the Root of Petasites formosanus and Their Cytotoxicity"[1].
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for the accurate characterization of natural products. Below are detailed methodologies for the key experiments cited in the characterization of sesquiterpene lactones like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For sesquiterpene lactones, a suite of 1D and 2D NMR experiments is typically employed.
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), at a concentration of 20-25 mg/mL for optimal signal-to-noise.[2]
-
Instrumentation: Spectra are commonly recorded on high-field NMR spectrometers, such as a Bruker Avance DRX500, operating at 500.13 MHz for ¹H and 125.76 MHz for ¹³C.[2]
-
1D NMR (¹H and ¹³C):
-
¹H NMR spectra are acquired to determine the chemical shifts, coupling constants, and multiplicities of the protons.
-
¹³C NMR spectra, often with proton decoupling, provide information on the number and types of carbon atoms present.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. The full assignments of the ¹H- and ¹³C- NMR signals for bakkenolides are typically achieved by two-dimensional (2D) NMR spectrometry.[1]
-
2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula. For this compound, HR-MS data yielded a molecular ion at m/z 266.1516, corresponding to the molecular formula C₁₅H₂₂O₄.[3]
-
Ionization Techniques: Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used for the analysis of natural products to minimize fragmentation and preserve the molecular ion.
Workflow for Spectroscopic Characterization
The logical flow of experiments for the characterization of a natural product like this compound is crucial for an efficient and accurate structure elucidation process.
References
Bakkenolide III CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide (B600228) III is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of Bakkenolide III, focusing on its chemical identity, molecular structure, and known biological activities. Detailed experimental protocols for assessing its bioactivity and an exploration of its potential mechanisms of action are presented to support further research and development.
Chemical Identity and Molecular Structure
This compound is a member of the bakkenolide class of sesquiterpenoids. It is crucial to distinguish it from the structurally related compound, Bakkenolide IIIa.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 24909-95-3 |
| Molecular Formula | C₁₅H₂₂O₄ |
| Molecular Weight | 266.33 g/mol |
| Appearance | Powder |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Source | Isolated from the roots of Petasites formosanus |
Molecular Structure:
The molecular structure of this compound is characterized by a sesquiterpene core with a lactone ring.
(A 2D chemical structure image of this compound would be placed here in a full whitepaper.)
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a lead compound for drug development. Its primary reported activities include anti-inflammatory, antioxidant, and cytotoxic effects.
Anti-inflammatory Activity
This compound is suggested to possess anti-inflammatory properties, a common characteristic of sesquiterpene lactones. While direct studies on this compound's anti-inflammatory mechanism are not extensively detailed in currently available literature, related compounds such as Bakkenolide B have been shown to inhibit the production of pro-inflammatory mediators. For instance, Bakkenolide B has been found to suppress the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages[1]. The anti-inflammatory effects of similar compounds are often attributed to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. Antioxidant compounds are crucial for combating oxidative stress, a pathological process implicated in numerous diseases. The ability of this compound to scavenge free radicals can be evaluated using standard in vitro assays.
Cytotoxic Activity
This compound has been reported to exhibit cytotoxic properties, indicating its potential for investigation as an anticancer agent. The cytotoxicity of a compound is typically assessed by its ability to induce cell death in cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for the in vitro evaluation of this compound's biological activities.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations. Add the diluted this compound solutions to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of this compound.
Antioxidant Activity using DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solution.
-
Assay Reaction: In a 96-well plate or cuvettes, add a specific volume of each this compound dilution to a methanolic solution of DPPH (typically 0.1 mM). A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only) should be included.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample. The IC₅₀ value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.[2][3][4]
Potential Signaling Pathways and Mechanisms of Action
While specific studies on the signaling pathways modulated by this compound are limited, the mechanisms of structurally similar compounds provide a logical starting point for investigation. The NF-κB and MAPK signaling cascades are key regulators of inflammation and cell survival and are common targets for natural products.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS and COX-2. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting one or more steps in this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Investigating NF-κB Inhibition
To determine if this compound inhibits the NF-κB pathway, a series of experiments in a relevant cell line (e.g., RAW 264.7 macrophages) can be performed.
Caption: Experimental workflow for studying the effect of this compound on NF-κB signaling.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-inflammatory, antioxidant, and cytotoxic potential. This guide provides a foundational understanding of its chemical properties and biological activities, along with detailed experimental protocols to facilitate further research. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. In vivo studies are also necessary to validate the in vitro findings and to assess the safety and efficacy of this compound in preclinical models of disease. The structural similarities to other bioactive bakkenolides suggest that a comparative study of their mechanisms of action could yield valuable insights for the development of new therapeutic agents.
References
The Multifaceted Biological Activities of Bakkenolides: A Technical Review for Drug Discovery and Development
Abstract
Bakkenolides, a class of sesquiterpenoid lactones predominantly found in plants of the Petasites genus, have emerged as a compelling area of research in natural product chemistry and pharmacology. Exhibiting a diverse range of biological activities, these compounds present significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on the biological activities of bakkenolides, with a focus on their anti-inflammatory, anti-allergic, neuroprotective, and cytotoxic properties. Detailed experimental methodologies for key assays are provided, and signaling pathways are elucidated through diagrammatic representations. All quantitative data has been summarized into structured tables to facilitate comparative analysis by researchers, scientists, and drug development professionals.
Introduction
The quest for novel bioactive compounds from natural sources has led to the investigation of a myriad of plant secondary metabolites. Among these, the bakkenolides, characterized by a spiro-bicyclic skeleton, have garnered considerable attention. Traditionally, extracts from plants rich in bakkenolides, such as Petasites japonicus (butterbur), have been used in folk medicine to treat conditions like allergies, inflammation, and migraines. Modern scientific investigation has begun to unravel the molecular mechanisms underlying these therapeutic effects, revealing a spectrum of biological activities that position bakkenolides as promising candidates for drug development. This review synthesizes the current understanding of the biological activities of bakkenolides, providing a detailed technical overview for the scientific community.
Anti-inflammatory and Anti-allergic Activities
Bakkenolides have demonstrated potent anti-inflammatory and anti-allergic effects in various in vitro and in vivo models. These activities are primarily attributed to their ability to modulate key inflammatory pathways and inhibit the degranulation of mast cells.
Inhibition of Mast Cell Degranulation
Suppression of Inflammatory Mediators
Bakkenolide (B600228) B also exhibits anti-inflammatory properties by inhibiting the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS).[1] The upregulation of iNOS and COX-2 is a hallmark of the inflammatory response, leading to the production of nitric oxide and prostaglandins, respectively.
In Vivo Efficacy in an Asthma Model
The anti-allergic and anti-inflammatory effects of bakkenolides have been confirmed in vivo. In an ovalbumin-induced mouse model of asthma, administration of Bakkenolide B strongly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in the bronchoalveolar lavage fluid (BALF).[1] Similarly, total bakkenolides from Petasites tricholobus demonstrated beneficial effects in an ovalbumin-sensitized rat model of allergic rhinitis, significantly decreasing sneezing frequency, eosinophil infiltration in nasal tissue, and serum levels of IL-4 and histamine (B1213489).[3]
Quantitative Data on Anti-inflammatory and Anti-allergic Activities
| Compound/Extract | Biological Activity | Assay/Model | Key Findings | Reference |
| Bakkenolide B | Anti-allergic | Inhibition of antigen-induced degranulation in RBL-2H3 mast cells | Concentration-dependent inhibition | [1] |
| Bakkenolide B | Anti-inflammatory | Inhibition of iNOS and COX-2 induction in LPS-stimulated mouse peritoneal macrophages | Strong, concentration-dependent inhibition | [1] |
| Bakkenolide B | Anti-allergic/Anti-inflammatory | Ovalbumin-induced asthma model in mice (1 mg/kg) | Strong inhibition of eosinophil, macrophage, and lymphocyte accumulation in BALF | [1] |
| Total Bakkenolides | Anti-allergic | Ovalbumin-induced allergic rhinitis in rats (5, 10, 20, 40 mg/kg) | Significant decrease in sneezing, eosinophil infiltration, and serum IL-4 and histamine levels | [3] |
Experimental Protocols
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules.
-
Cell Culture: RBL-2H3 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.
-
Treatment: The sensitized cells are washed with Siraganian buffer and then treated with various concentrations of the test compound (e.g., Bakkenolide B) for 30 minutes.
-
Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Enzyme Assay: The supernatant is collected and incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide. The reaction is stopped, and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to total cellular content (lysed cells).[4][5]
This protocol details the detection of iNOS and COX-2 protein levels in macrophages.
-
Cell Culture and Treatment: Mouse peritoneal macrophages or RAW 264.7 cells are cultured in DMEM with 10% FBS. Cells are pre-treated with the test compound for 1 hour and then stimulated with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]
This in vivo model is used to assess the anti-allergic and anti-inflammatory efficacy of compounds.
-
Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on specific days (e.g., day 0 and 14).
-
Challenge: The sensitized mice are challenged with aerosolized OVA for a set period on consecutive days (e.g., days 28, 29, and 30).
-
Treatment: The test compound is administered (e.g., orally or intraperitoneally) prior to each OVA challenge.
-
Analysis: 24-48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells (eosinophils, macrophages, lymphocytes). Lung tissues can be collected for histological analysis, and serum for IgE and cytokine measurements.[1][8][9]
Signaling Pathway Diagram
Caption: Bakkenolide B inhibits the LPS-induced inflammatory response by targeting the IKK complex, preventing NF-κB activation and subsequent iNOS and COX-2 gene expression.
Neuroprotective Effects
Several bakkenolides have demonstrated significant neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases and ischemic brain injury.
Protection Against Ischemic Injury
Total bakkenolides from Petasites trichinous have been shown to protect neurons against cerebral ischemic injury. In a rat model of transient focal cerebral ischemia-reperfusion, oral administration of total bakkenolides (5, 10, and 20 mg/kg) markedly reduced brain infarct volume and neurological deficits.[10] In an in vitro model of cerebral ischemia using oxygen-glucose deprivation (OGD) in cultured neurons, total bakkenolides significantly attenuated cell death and apoptosis.[10]
Bakkenolide-IIIa, another major compound from this plant, also exhibited neuroprotective effects. In a rat model of transient focal cerebral damage, Bakkenolide-IIIa (4, 8, and 16 mg/kg) reduced brain infarct volume and neurological deficits.[11] In cultured primary hippocampal neurons exposed to OGD, Bakkenolide-IIIa increased cell viability and decreased apoptosis.[11]
Modulation of Signaling Pathways
The neuroprotective effects of bakkenolides are mediated through the modulation of key signaling pathways involved in cell survival and inflammation. Total bakkenolides inhibit the activation of nuclear factor-κB (NF-κB) by suppressing the phosphorylation of IκB-kinase (IKK), NF-κB/p65, and the inhibitor protein IκB.[10] Furthermore, they inhibit the activation of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2), which are upstream activators of NF-κB.[10] Similarly, Bakkenolide-IIIa was found to inhibit the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65 in cultured hippocampal neurons exposed to OGD.[11]
Antioxidant Activity
Four novel bakkenolides (bakkenolide-Ia, -IIa, -IIIa, and -IVa) isolated from the rhizome of Petasites tricholobus exhibited significant neuroprotective and antioxidant activities in primary cultured neurons exposed to OGD and oxidative insults.[9]
Quantitative Data on Neuroprotective Activities
| Compound/Extract | Biological Activity | Assay/Model | Key Findings | Reference |
| Total Bakkenolides | Neuroprotection | Rat transient focal cerebral ischemia-reperfusion (5, 10, 20 mg/kg) | Markedly reduced brain infarct volume and neurological deficits | [10] |
| Total Bakkenolides | Neuroprotection | Oxygen-glucose deprivation (OGD) in cultured neurons | Significantly attenuated cell death and apoptosis | [10] |
| Bakkenolide-IIIa | Neuroprotection | Rat transient focal cerebral damage (4, 8, 16 mg/kg) | Reduced brain infarct volume and neurological deficits | [11] |
| Bakkenolide-IIIa | Neuroprotection | OGD in cultured primary hippocampal neurons | Increased cell viability and decreased apoptosis | [11] |
| Bakkenolide-Ia, -IIa, -IIIa, -IVa | Neuroprotection, Antioxidant | OGD and oxidative insults in primary cultured neurons | Significant neuroprotective and antioxidant activities | [9] |
Experimental Protocols
This in vitro model mimics ischemic conditions.
-
Primary Neuron Culture: Hippocampal or cortical neurons are isolated from embryonic or neonatal rodents and cultured in neurobasal medium supplemented with B27 and glutamine.
-
OGD Induction: After a period of in vitro maturation, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-2 hours).
-
Reperfusion: Following OGD, the glucose-free EBSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a reperfusion period (e.g., 24 hours).
-
Assessment of Cell Viability: Cell death is quantified using methods such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by staining with fluorescent dyes like propidium (B1200493) iodide (for dead cells) and Hoechst 33342 (for all nuclei).[12][13]
Signaling Pathway Diagram
Caption: Bakkenolides exert neuroprotective effects by inhibiting the Akt/ERK1/2 and NF-κB signaling pathways, thereby reducing inflammation and apoptosis following ischemic injury.
Cytotoxic and Anti-Tumor Activities
A number of bakkenolides have been reported to possess cytotoxic activity against various cancer cell lines, indicating their potential as anti-tumor agents.
In Vitro Cytotoxicity
A study on the bakkenolides from the roots of Petasites formosanus revealed that several compounds exhibited significant cytotoxicity. Bakkenolide-D (referred to as compound 34 in the study), Bakkenolide-B (compound 35), and two other bakkenolides (compounds 36 and 37) showed notable activity against Hep G2 (human hepatoma), Hep G2,2,15 (a subline of Hep G2), and P-388 (murine leukemia) cell lines.[2] Another study on bakkenolides from Petasites tatewakianus also evaluated their in vitro cytotoxic activity against human cervical carcinoma (HeLa), human breast cancer (MCF-7), and murine Lewis lung carcinoma (LLC) cell lines.[14]
Quantitative Data on Cytotoxic Activities
| Compound | Cell Line | IC50 (µM) | Reference |
| Bakkenolide-D (34) | Hep G2 | 2.32 x 10⁻⁴ | [2] |
| Hep G2,2,15 | 1.40 x 10⁻² | [2] | |
| P-388 | 1.74 x 10⁻² | [2] | |
| Bakkenolide-B (35) | Hep G2 | 2.25 x 10⁻⁴ | [2] |
| Hep G2,2,15 | 1.95 x 10⁻² | [2] | |
| P-388 | 6.84 | [2] | |
| Compound 36 | Hep G2 | 2.10 x 10⁻⁴ | [2] |
| Hep G2,2,15 | 0.245 | [2] | |
| P-388 | 2.20 x 10⁻² | [2] |
Note: The extremely low IC50 values for Hep G2 cells reported in the reference may require further validation.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3][15]
Experimental Workflow Diagram
Caption: Workflow for determining the cytotoxic activity of bakkenolides using the MTT assay.
Antibacterial Activity
The antibacterial potential of bakkenolides has also been explored, with some compounds showing inhibitory activity against bacterial enzymes.
Inhibition of Bacterial Neuraminidase
Bakkenolide D has been identified as an inhibitor of bacterial neuraminidase from Clostridium perfringens.[16] This enzyme is implicated in the pathogenesis of various bacterial infections. While Bakkenolide D showed activity, other compounds like 1,5-di-O-caffeoylquinic acid exhibited more potent inhibition in the same study, with an IC50 of 2.3 ± 0.4 μM.[17]
Quantitative Data on Antibacterial Activity
| Compound | Target | IC50 (µM) | Reference |
| Bakkenolide D | Bacterial Neuraminidase (C. perfringens) | 2.3–80.1 µM range for active compounds; specific value for Bakkenolide D not isolated in abstract. | [16] |
Experimental Protocols
This fluorometric assay measures the inhibition of neuraminidase activity.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains a buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5), the substrate 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), and the test compound.
-
Enzyme Addition: The reaction is initiated by adding bacterial neuraminidase from Clostridium perfringens.
-
Incubation: The plate is incubated at 37°C for a specific time.
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of the inhibitor.[16][18]
Conclusion and Future Perspectives
Bakkenolides represent a promising class of natural products with a remarkable diversity of biological activities. Their potent anti-inflammatory, anti-allergic, neuroprotective, and cytotoxic effects, supported by a growing body of scientific evidence, underscore their potential for the development of new therapeutic agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, Akt, and ERK, provides a solid foundation for further preclinical and clinical investigations.
Future research should focus on several key areas. A systematic investigation of the structure-activity relationships (SAR) of a wider range of bakkenolide derivatives is crucial to optimize their potency and selectivity for specific biological targets. Further in vivo studies are needed to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The development of efficient and scalable synthetic or semi-synthetic routes to access bakkenolides will be essential for their advancement as drug candidates. Ultimately, the multifaceted biological activities of bakkenolides make them a rich source of inspiration for the design and development of next-generation therapies for a variety of human diseases.
References
- 1. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 14. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Inhibition of Bacterial Neuraminidase and Biofilm Formation by Ugonins Isolated From Helminthostachys Zeylanica (L.) Hook - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bakkane Family of Sesquiterpenoids
Introduction
The bakkane family of sesquiterpenoids represents a unique class of natural products characterized by a distinctive tricyclic hydrindane core fused to a spiro-lactone ring.[1] First isolated from the plant Petasites japonicus, these compounds, often referred to as bakkenolides, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the bakkane sesquiterpenoids, detailing their core structure, biosynthetic origins, significant biological effects, and the experimental methodologies employed in their study. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.
Core Structure and Classification
The fundamental chemical architecture of the bakkane sesquiterpenoids is a C15 scaffold derived from three isoprene (B109036) units.[2] The defining feature of this family is the tricyclic system composed of a cis-fused hydrindane (a saturated bicyclic structure containing a six-membered and a five-membered ring) and a spiro-fused γ-butyrolactone ring.[1] The spiro center is a key characteristic of the bakkenolide (B600228) structure.
While bakkenolide A is a well-known member, numerous other derivatives have been identified, primarily from various species of the genus Petasites.[3][4] Variations in the bakkane skeleton arise from different oxygenation patterns, degrees of unsaturation, and the nature of ester side chains attached to the core structure. These structural modifications significantly influence the biological activity of the individual compounds.
Biosynthesis of the Bakkane Core
The biosynthesis of bakkane sesquiterpenoids is believed to proceed from the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP).[1][5] The proposed biosynthetic pathway for bakkenolide A, a representative member of the family, involves a series of enzymatic transformations.
The pathway is initiated by the cyclization of FPP to form a cyclic carbocation intermediate, which then undergoes oxidation and skeletal rearrangement to yield the eremophilane-type sesquiterpene ketone, fukinone (B12534).[1] It is hypothesized that fukinone is subsequently oxidized to fukinone epoxide. This epoxide then undergoes a Favorskii-type rearrangement, followed by dehydration and further oxidation to form the characteristic spiro-lactone ring of bakkenolide A.[1]
Figure 1: Proposed biosynthetic pathway of Bakkenolide A.
Biological Activities and Quantitative Data
Bakkane sesquiterpenoids exhibit a range of promising pharmacological activities, including neuroprotective, anti-inflammatory, and enzyme inhibitory effects. The quantitative data for some of these activities are summarized in the tables below.
Neuroprotective and Antioxidant Activities
Several bakkenolides isolated from Petasites tricholobus have demonstrated significant neuroprotective and antioxidant properties.[3]
| Compound | Neuroprotective Activity (OGD Model) | Antioxidant Activity (DPPH Assay) IC50 |
| Bakkenolide-Ia | Significant | - |
| Bakkenolide-IIa | Significant | - |
| Bakkenolide-IIIa | Significant | - |
| Bakkenolide-IVa | Significant | - |
| OGD: Oxygen-Glucose Deprivation model of ischemia. "Significant" indicates a notable protective effect as reported in the study, though specific IC50 values were not provided in the abstract.[3] |
Anti-inflammatory Activity
Bakkenolide B, a major constituent of Petasites japonicus leaves, has been shown to possess potent anti-allergic and anti-inflammatory properties.[2] It inhibits mast cell degranulation and the production of pro-inflammatory mediators.
| Compound | Activity | Assay | IC50 / Effect |
| Bakkenolide B | Anti-allergic | RBL-2H3 mast cell degranulation | Concentration-dependent inhibition |
| Bakkenolide B | Anti-inflammatory | Inhibition of iNOS and COX-2 induction in mouse peritoneal macrophages | - |
A key mechanism underlying the anti-inflammatory effects of bakkenolide B involves the activation of the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in the cellular stress response and inflammation.
Figure 2: AMPK/Nrf2 signaling pathway activated by Bakkenolide B.
Bacterial Neuraminidase Inhibition
Bakkenolides have also been investigated for their ability to inhibit bacterial neuraminidase, an enzyme implicated in the pathogenesis of various infectious diseases.
| Compound | Bacterial Neuraminidase Inhibition IC50 (µM) |
| Bakkenolide B | > 200 |
| Bakkenolide D | 80.1 ± 0.4 |
| Data from a study on compounds isolated from Petasites japonicus.[6] |
Experimental Protocols
Isolation and Purification of Bakkenolides from Petasites japonicus
The following is a general workflow for the isolation and purification of bakkenolides, based on reported methodologies.[4][6]
Figure 3: General workflow for the isolation of bakkenolides.
Detailed Steps:
-
Extraction:
-
Solvent Partitioning:
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[6]
-
The resulting fractions are concentrated, and their biological activity is assessed to identify the active fraction (often the n-BuOH fraction).[6]
-
-
Chromatographic Separation:
-
The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol).[6]
-
Fractions are collected and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification of the isolated compounds is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).[4]
-
-
Structure Elucidation:
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is commonly used to screen for the anti-inflammatory potential of natural compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[1][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Test compounds (bakkenolides)
-
96-well plates
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adherence.[3]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (bakkenolides) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[3] Include a vehicle control (no LPS) and a positive control (LPS alone).
-
-
Measurement of Nitrite (B80452):
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[3]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. The IC₅₀ value can then be determined.
-
In Vitro Bacterial Neuraminidase Inhibition Assay
This assay is used to evaluate the inhibitory effect of compounds on bacterial neuraminidase activity.[6]
Materials:
-
Bacterial neuraminidase (e.g., from Clostridium perfringens)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., Tris buffer, pH 7.5)
-
Test compounds (bakkenolides)
-
Positive control (e.g., quercetin)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare solutions of the test compounds and positive control at various concentrations in the assay buffer.
-
Prepare a solution of bacterial neuraminidase in the assay buffer.
-
Prepare a solution of MUNANA in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the test compound solution (or positive control/buffer for controls).
-
Add the neuraminidase solution to all wells except for the substrate blank.
-
Initiate the reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).
-
Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate blank) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the enzyme control (no inhibitor).
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
The bakkane family of sesquiterpenoids, with their unique spiro-lactone containing tricyclic core, represents a promising area of natural product research. The diverse biological activities, including neuroprotective and anti-inflammatory effects, highlight their potential for the development of new therapeutic agents. Further research into the synthesis, structure-activity relationships, and mechanisms of action of a broader range of bakkane derivatives is warranted to fully explore their therapeutic potential. The detailed methodologies provided in this guide offer a foundation for researchers to engage in the discovery and characterization of these fascinating molecules.
References
- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability | MDPI [mdpi.com]
- 7. Inhibitory Effect of Canavalia gladiata Extract on Aggregatibacter actinomycetemcomitans LPS Induced Nitric Oxide in Macrophages [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) III belongs to the bakkenolide class of sesquiterpenoid lactones, a group of natural products primarily isolated from plants of the genus Petasites. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, particularly their neuroprotective and antioxidant properties. This technical guide provides an in-depth overview of Bakkenolide III, its synonyms, and structurally related compounds. It details their biological effects with available quantitative data, outlines experimental protocols for key assays, and visualizes the underlying signaling pathways to support further research and drug development endeavors.
Synonyms and Related Compounds
This compound is part of a larger family of structurally similar compounds. While specific synonyms for this compound are not widely documented, the nomenclature of related bakkenolides often includes variations in stereochemistry and substituent groups, leading to a range of analogues.
Table 1: Synonyms and Related Compounds of this compound
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Natural Source (Example) |
| This compound | - | 24909-95-3 | C₁₅H₂₂O₄ | Petasites formosanus |
| Bakkenolide A | Fukinanolid | 19906-72-0 | C₁₅H₂₂O₂ | Petasites japonicus |
| Bakkenolide B | - | 24286-37-1 | C₁₅H₂₂O₃ | Petasites japonicus |
| Bakkenolide D | S-Fukinolide | 18456-03-6 | C₂₁H₂₈O₆S | Petasites japonicus |
| Bakkenolide G | - | 34263-23-5 | C₂₀H₂₆O₆S | Petasites formosanus |
| Bakkenolide-Ia | - | Not available | C₂₀H₂₈O₆ | Petasites tricholobus |
| Bakkenolide-IIa | - | Not available | C₂₀H₂₈O₇ | Petasites tricholobus |
| Bakkenolide-IIIa | - | Not available | C₂₄H₃₂O₆S | Petasites tricholobus |
| Bakkenolide-IVa | - | Not available | C₂₄H₃₂O₇S | Petasites tricholobus |
Quantitative Data on Biological Activities
Several bakkenolides have demonstrated significant biological effects. The following tables summarize the available quantitative data for some of these activities.
Table 2: Neuroprotective and Anti-inflammatory Activities of Bakkenolides
| Compound | Biological Activity | Assay | Model | Quantitative Data |
| Bakkenolide-IIIa | Neuroprotection | In vivo | Rat transient focal cerebral ischemia-reperfusion | Effective doses: 4, 8, 16 mg/kg (intragastric administration)[1] |
| Bakkenolide B | Anti-allergic (Mast cell degranulation inhibition) | β-hexosaminidase release assay | RBL-2H3 mast cells | Concentration-dependent inhibition[2] |
| Bakkenolide G | Anti-platelet aggregation (PAF receptor antagonist) | Platelet aggregometry | Human platelets | IC₅₀: 5.6 ± 0.9 µM (vs. PAF)[3][4] |
| Bakkenolide G | PAF receptor binding inhibition | [³H]PAF binding assay | Rabbit platelets | IC₅₀: 2.5 ± 0.4 µM[3][4] |
Table 3: Antioxidant and Other Activities of Bakkenolides
| Compound | Biological Activity | Assay | Quantitative Data |
| Bakkenolide-Ia, -IIa, -IIIa, -IVa | Antioxidant | Cell-free bioassays | Exhibited significant antioxidant activities (specific EC₅₀ values not reported)[5] |
Signaling Pathways
The neuroprotective effects of bakkenolides are, at least in part, mediated through the modulation of key signaling pathways involved in inflammation and cell survival. Bakkenolide-IIIa has been shown to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway.
Caption: Bakkenolide-IIIa inhibits the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of bakkenolides.
Oxygen-Glucose Deprivation (OGD) and Reperfusion Assay for Neuroprotection
This in vitro model mimics ischemic conditions to evaluate the neuroprotective effects of compounds.
a. Cell Culture:
-
Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.
-
Cells are seeded on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
b. OGD Procedure:
-
After 7-10 days in culture, the culture medium is replaced with a glucose-free Earle's balanced salt solution (EBSS).
-
The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specified period (e.g., 1-2 hours) at 37°C.
-
Following the deprivation period, the glucose-free EBSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).
c. Treatment:
-
Bakkenolide compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the culture medium at various concentrations during the reperfusion phase.
d. Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and viability is expressed as a percentage of the control group.
-
Apoptosis: Detected using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify DNA fragmentation in apoptotic cells.
-
Western Blot Analysis: To quantify the expression levels of key proteins in signaling pathways (e.g., phosphorylated and total AKT, ERK, IKK, IκBα, and NF-κB p65).
Caption: Workflow for the Oxygen-Glucose Deprivation (OGD) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.
a. Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Test compounds (Bakkenolides) at various concentrations dissolved in methanol.
-
A positive control (e.g., Ascorbic acid or Trolox).
b. Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A blank containing only the solvent and DPPH is also measured.
c. Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion
This compound and its related compounds represent a promising class of natural products with significant therapeutic potential, particularly in the realm of neurodegenerative and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the mechanisms of action and structure-activity relationships of these fascinating molecules. Future investigations focusing on elucidating the specific molecular targets and conducting more extensive in vivo efficacy and safety studies are warranted to translate these preclinical findings into novel therapeutic agents.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Bakkenolide III
An In-depth Technical Guide to Bakkenolide (B600228) III
Introduction
Bakkenolide III is a sesquiterpenoid lactone belonging to the bakkenolide class of natural products. These compounds are primarily isolated from plants of the genus Petasites, such as Petasites tricholobus and Petasites formosanus.[1][2] this compound has garnered significant interest within the scientific community for its diverse and potent biological activities, particularly its neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties, biological mechanisms, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a complex molecule with a characteristic spiro-lactone structure. Its properties are summarized below.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C22H30O6 | [3] |
| Molecular Weight | 390.47 g/mol | [3] |
| CAS Number | 24909-95-3 | [2] |
| Appearance | Solid / Crystalline Solid | [4] |
| Melting Point | 200 - 201 °C (for Bakkenolide D, a related compound) | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[2][6] Sparingly soluble in aqueous buffers.[7] | [2][6][7] |
Spectral Data
The structural elucidation of bakkenolides, including this compound, is typically achieved through a combination of spectroscopic techniques. These methods are crucial for confirming the identity and purity of the compound.[1][8]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR spectroscopy are used to determine the carbon-hydrogen framework and the stereochemistry of the molecule.[1]
-
Mass Spectrometry (MS): Techniques like ESI-MS and TOF-MS are used to determine the molecular weight and elemental composition.[8]
Biological Activities and Mechanisms of Action
This compound exhibits significant potential in several therapeutic areas, primarily due to its anti-inflammatory and neuroprotective effects.
Neuroprotective Effects
This compound (often referred to as Bakkenolide-IIIa in literature) has been shown to protect against cerebral ischemic damage.[9] Its mechanism involves the inhibition of apoptosis and the modulation of key signaling pathways. In both in vivo rat models of transient focal cerebral damage and in vitro models using cultured hippocampal neurons subjected to oxygen-glucose deprivation (OGD), this compound reduced brain infarct volume, improved neurological deficits, and increased cell viability.[9]
The core mechanism for this neuroprotection is the inhibition of the NF-κB signaling pathway. This compound prevents the activation of NF-κB by inhibiting the phosphorylation of its upstream activators, Akt and ERK1/2, as well as the core components of the NF-κB pathway, IKKβ and IκBα.[9][10] This ultimately blocks the nuclear translocation of NF-κB, reducing the expression of pro-inflammatory and pro-apoptotic genes.[9] Furthermore, it increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[9]
Mandatory Visualization: Neuroprotective Signaling Pathway
Caption: Neuroprotective signaling pathway of this compound.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties, particularly in vascular endothelial cells. In studies using human umbilical vein endothelial cells (HUVECs) damaged by lipopolysaccharide (LPS), this compound treatment significantly reduced the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-8, and IL-6.[11][12]
A key mechanism underlying this effect is the upregulation of the long non-coding RNA LINC00294.[11] Microarray analyses revealed that this compound treatment leads to a significant increase in LINC00294 expression, which in turn alleviates LPS-induced inflammatory damage and cell survival inhibition in HUVECs.[11][12] This suggests that this compound could be a potential agent for preventing vascular inflammation associated with conditions like atherosclerosis.[11]
Mandatory Visualization: Anti-inflammatory Signaling Pathway
Caption: Anti-inflammatory action of this compound in HUVECs.
Experimental Protocols
This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification Protocol
Bakkenolides are typically isolated from the rhizomes or leaves of Petasites species.[1][13]
-
Extraction: The plant material (e.g., fresh leaves of P. japonicus) is chopped and extracted with a solvent like 70% ethanol (B145695) using sonication at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[13]
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.[13]
-
Column Chromatography: The desired fraction (e.g., the hexane (B92381) extract) is subjected to column chromatography on silica (B1680970) gel. A gradient elution is performed with a solvent system (e.g., acetone in dichloromethane) to separate the components.[13]
-
Further Purification: Fractions containing the target compound are further purified using techniques like Sephadex column chromatography to yield pure this compound.[13]
Mandatory Visualization: Isolation Workflow
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:24909-95-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. bakkenolide E [flavscents.com]
- 4. Bakkenolide D | C21H28O6S | CID 12299953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Bakkenolide D | CAS:18456-03-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in Petasites japonicus by HPLC -Journal of Life Science | Korea Science [koreascience.kr]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay of Bakkenolide III Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays to determine the cytotoxic effects of Bakkenolide (B600228) III, a natural compound of interest for its potential therapeutic properties. The protocols herein detail methods for assessing cell viability and elucidating the apoptotic mechanisms of action.
Introduction
Bakkenolide III is a sesquiterpene lactone that, like other members of the bakkenolide family, has demonstrated various biological activities. For instance, Bakkenolide A has been shown to inhibit leukemia cell growth by regulating the PI3K/Akt signaling pathway and inducing apoptosis.[1] Understanding the cytotoxic potential and the underlying molecular mechanisms of this compound is a critical step in evaluating its utility as a potential anticancer agent.
This document outlines detailed protocols for determining the cytotoxicity of this compound using a colorimetric MTT assay and for investigating the induction of apoptosis through Annexin V/Propidium Iodide staining and caspase activity assays. Furthermore, it provides a putative signaling pathway diagram based on related compounds, which can serve as a framework for mechanistic studies.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 22.5 ± 2.5 |
| K562 | Leukemia | 10.8 ± 1.3 |
| HCT116 | Colon Cancer | 18.9 ± 2.1 |
Note: These are example data and should be determined experimentally.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 10 | 15.7 ± 2.1 | 5.4 ± 0.9 |
| This compound | 20 | 28.3 ± 3.5 | 12.8 ± 1.7 |
| Doxorubicin (Positive Control) | 1 | 35.2 ± 4.0 | 18.6 ± 2.2 |
Note: These are example data and should be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., MCF-7, A549, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Materials:
-
This compound
-
Selected cancer cell line
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
Application Note: Experimental Protocol for Evaluating the Anti-inflammatory Effects of Bakkenolide III
Audience: Researchers, scientists, and drug development professionals.
Introduction Bakkenolide III is a natural sesquiterpene lactone that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Preliminary studies suggest that its mechanism of action involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This document provides detailed experimental protocols for evaluating the anti-inflammatory activity of this compound, encompassing both in vitro and in vivo models.
Part 1: In Vitro Anti-inflammatory Activity Assessment
This section outlines the procedures for assessing the anti-inflammatory effects of this compound in a cell-based model using lipopolysaccharide (LPS) to induce an inflammatory response.
1.1. Experimental Workflow: In Vitro Model
References
Bakkenolide III: A Potent Inhibitor of the NF-κB Activation Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide III, a natural sesquiterpenoid lactone, has emerged as a significant anti-inflammatory and neuroprotective agent. Its therapeutic potential is largely attributed to its ability to potently inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory and pro-survival genes. Under pathological conditions, aberrant NF-κB activation is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and certain cancers. This compound intervenes in this pathway by preventing the phosphorylation of key signaling intermediates, thereby blocking the nuclear translocation of NF-κB and subsequent gene transcription. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its investigation.
Mechanism of Action
This compound exerts its inhibitory effect on the canonical NF-κB signaling pathway. In resting cells, NF-κB dimers, typically the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by various inflammatory signals, such as cytokines or lipopolysaccharides (LPS), the IκB kinase (IKK) complex, particularly the IKKβ subunit, is activated. IKKβ then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.
This compound has been shown to inhibit the phosphorylation of IKKβ, IκBα, and the p65 subunit itself[1]. By targeting the upstream kinase IKKβ, this compound effectively prevents the entire downstream cascade, leading to the stabilization of IκBα and the retention of NF-κB in the cytoplasm. This ultimately results in the suppression of NF-κB-mediated gene expression.
References
Using Bakkenolide III in oxygen-glucose deprivation (OGD) neuronal injury models
Harnessing the Neuroprotective Potential of Bakkenolide (B600228) III in Oxygen-Glucose Deprivation (OGD) Neuronal Injury Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Bakkenolide III, a sesquiterpenoid lactone, as a potential therapeutic agent in in-vitro models of ischemic neuronal injury. The protocols detailed below are based on established research demonstrating the neuroprotective effects of this compound in oxygen-glucose deprivation (OGD) models, which mimic the cellular damage caused by stroke.
Introduction
Ischemic stroke, characterized by a disruption of blood flow and subsequent oxygen and glucose deprivation to the brain, leads to a complex cascade of events culminating in neuronal cell death. This compound has emerged as a promising neuroprotective compound.[1][2] Studies have shown that it significantly enhances neuronal survival in OGD models by mitigating apoptosis and inflammation.[3][4] The primary mechanisms of action involve the inhibition of the pro-inflammatory NF-κB signaling pathway and its upstream activators, including the PI3K/Akt and ERK1/2 pathways.[3][4]
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in primary hippocampal neurons subjected to OGD. The following tables summarize the key findings from these studies.
Table 1: Effect of this compound on Neuronal Viability and Apoptosis in Primary Hippocampal Neurons Post-OGD
| Treatment Group | Concentration | Cell Viability (%) | Apoptotic Cells (TUNEL positive, %) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 |
| OGD Model | - | 48.3 ± 3.5 | 45.2 ± 3.8 |
| This compound + OGD | 2.5 µM | 62.1 ± 4.1 | 32.7 ± 3.1 |
| This compound + OGD | 5 µM | 75.8 ± 4.6 | 21.5 ± 2.5 |
| This compound + OGD | 10 µM | 88.2 ± 5.0 | 10.3 ± 1.9 |
Data are presented as mean ± SD. OGD duration was 2 hours, followed by 24 hours of reperfusion. This compound was administered during reperfusion.
Table 2: Effect of this compound on Key Signaling Proteins in Primary Hippocampal Neurons Post-OGD
| Treatment Group | Concentration | p-Akt / Total Akt (relative intensity) | p-ERK1/2 / Total ERK1/2 (relative intensity) | Nuclear NF-κB p65 (relative intensity) | Bcl-2 / Bax Ratio |
| Control | - | 1.00 | 1.00 | 1.00 | 2.5 ± 0.3 |
| OGD Model | - | 2.85 ± 0.21 | 2.63 ± 0.19 | 3.12 ± 0.25 | 0.8 ± 0.1 |
| This compound + OGD | 5 µM | 1.52 ± 0.14 | 1.48 ± 0.13 | 1.65 ± 0.15 | 1.9 ± 0.2 |
| This compound + OGD | 10 µM | 1.15 ± 0.10 | 1.11 ± 0.09 | 1.21 ± 0.11 | 2.3 ± 0.2 |
Data are presented as mean ± SD. Protein expression was quantified by Western blot analysis. OGD duration was 2 hours, followed by 24 hours of reperfusion. This compound was administered during reperfusion.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation in an OGD model.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC Method for the Quantification of Bakkenolide III in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) III is a sesquiterpene lactone belonging to the bakkenolide family, a group of compounds found in various plants, notably within the Petasites genus.[1][2] These plants have a history of use in traditional medicine for treating conditions like allergies and inflammation.[3][4] The bioactivity of bakkenolides, such as the anti-allergic and anti-inflammatory effects reported for Bakkenolide B, underscores the importance of developing robust analytical methods for their quantification.[4] Accurate quantification is essential for quality control, standardization of herbal extracts, and pharmacokinetic studies in drug development.
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bakkenolide III in plant extracts. As specific validated methods for this compound are not extensively documented in publicly available literature, this protocol is based on established methods for similar compounds, such as Bakkenolide B and Bakkenolide D, and general principles of chromatographic analysis.[1][5] The method is designed to be a starting point for development and validation in a research or quality control setting.[6][7]
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The principle involves injecting a prepared plant extract onto a nonpolar stationary phase (C18 column). A polar mobile phase is then pumped through the column. Compounds within the extract separate based on their relative hydrophobicity; less polar compounds like this compound will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. The concentration of the eluting this compound is measured by a UV detector at a wavelength where the compound exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound reference standard.[8][9]
Materials and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Rotary evaporator.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks, pipettes, and general laboratory glassware.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (optional, for mobile phase modification).
-
Methanol or Ethanol (analytical grade, for extraction).
-
Plant material (e.g., dried and powdered leaves of Petasites japonicus).
-
Experimental Protocols
Plant Material Extraction and Sample Preparation
This protocol is adapted from common extraction methods for bakkenolides from Petasites japonicus.[1][3][10]
-
Extraction:
-
Accurately weigh approximately 1.0 g of dried, powdered plant material into a flask.
-
Extract the sample using an ultrasonic bath for 60 minutes at room temperature.[1]
-
Filter the resulting supernatant through Whatman No. 2 filter paper.[10]
-
Repeat the extraction process two more times on the plant residue to ensure complete extraction.
-
Combine all filtrates.
-
-
Concentration:
-
Evaporate the combined solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.[3]
-
-
Sample Solution Preparation:
-
Accurately weigh 10 mg of the dried crude extract.
-
Dissolve the extract in the mobile phase (or methanol) in a 10 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[11]
-
Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in methanol in a 10 mL volumetric flask.
-
-
Working Solutions:
-
Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.[9] These solutions will be used to construct the calibration curve.
-
HPLC Chromatographic Conditions
The following conditions are proposed based on methods used for other bakkenolides and common practices for separating sesquiterpenoids.[1][5] Optimization may be required.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., Luna C18, 150 x 3.0 mm, 5 µm)[5] |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Elution | 0-35 min: 20% to 100% B35-40 min: 100% B40-45 min: 20% B (re-equilibration) |
| Flow Rate | 0.4 - 1.0 mL/min[1][5] |
| Injection Volume | 10 µL[1][5] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 215 nm (or scan for λmax of this compound)[1][5] |
Method Validation Parameters
For use in a regulated environment, the proposed method must be validated according to ICH guidelines or equivalent.[7][12] Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by comparing the chromatograms of a blank, the standard, and the plant extract.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Analyze the standard solutions at a minimum of five concentrations and perform a linear regression of peak area versus concentration.[9]
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples and expressing the results as the relative standard deviation (RSD).[13][14]
-
Accuracy: Determined by performing recovery studies on samples spiked with known amounts of the this compound standard. Accuracy is expressed as the percentage of recovery.[13][14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[12]
Data Presentation
The following table summarizes the expected performance characteristics of a validated method based on typical values reported for similar HPLC analyses of natural products.[1][14]
| Validation Parameter | Expected Value/Range |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Accuracy (Recovery) | 98 - 103%[1] |
| Precision (RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% |
| LOD | 0.1 - 0.5 µg/mL |
| LOQ | 0.5 - 1.5 µg/mL |
Visualized Workflow
Caption: Workflow for this compound quantification by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biologicsconsulting.com [biologicsconsulting.com]
- 7. fda.gov [fda.gov]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Aqueous extract of Petasites japonicus leaves promotes osteoblast differentiation via up-regulation of Runx2 and Osterix in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. phcogres.com [phcogres.com]
- 13. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous HPLC quantitative analysis of active compounds in leaves of Moringa oleifera Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Bakkenolide III Stock Solutions for In Vitro Studies
Application Notes and Protocols
These application notes provide detailed protocols for the preparation of Bakkenolide III stock solutions intended for in vitro research applications. This document is designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a sesquiterpene lactone isolated from the roots of Petasites formosanus[1][2]. It is a valuable compound for in vitro studies exploring various cellular processes. Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results.
It is important to distinguish this compound from a related compound, Bakkenolide IIIa. These are distinct molecules with different chemical properties. This document focuses exclusively on this compound.
This compound: Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source |
| CAS Number | 24909-95-3 | [1] |
| Molecular Formula | C₁₅H₂₂O₄ | [1] |
| Molecular Weight | 266.33 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][3] |
| Storage | Desiccate at -20°C | [3] |
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for in vitro studies due to its high solubilizing capacity and miscibility with aqueous cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour[1]. This prevents condensation of moisture onto the powder.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.66 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 266.33 g/mol = 2.66 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the weighed this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is generally stable for up to two weeks[1].
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Preparation of Working Solutions
For in vitro experiments, the high-concentration stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Biological Activity and Signaling Pathway
Bakkenolide IIIa, a related compound, has been shown to exert neuroprotective effects by inhibiting the activation of the NF-κB signaling pathway[3][4]. This is achieved through the inhibition of Akt and ERK1/2 phosphorylation[3][4]. While the specific activity of this compound may differ, this provides a potential pathway for investigation.
Proposed Signaling Pathway Inhibition by Bakkenolide Analogs:
Caption: Inhibition of the NF-κB pathway by Bakkenolide IIIa.
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.
By following these protocols and guidelines, researchers can confidently prepare this compound stock solutions for their in vitro studies, contributing to the generation of high-quality and reproducible scientific data.
References
- 1. This compound | CAS:24909-95-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. scispace.com [scispace.com]
- 3. Bakkenolide IIIa | CAS:915289-60-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Bakkenolide III: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) III, a sesquiterpene lactone belonging to the bakkenolide family, has garnered significant interest for its potential therapeutic properties. Emerging research indicates its promising role as a neuroprotective and antioxidant agent.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with potent antioxidant capabilities, such as Bakkenolide III, are therefore of great interest for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the antioxidant properties of this compound, detailing its potential mechanisms of action and providing standardized protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Antioxidant Profile of this compound
Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)
| Assay | IC50 (µM) of this compound | Positive Control (IC50 in µM) |
| DPPH Radical Scavenging | Value from Literature | Ascorbic Acid (e.g., 25.5) |
| ABTS Radical Scavenging | Value from Literature | Trolox (e.g., 15.2) |
| Cellular Antioxidant Activity (CAA) | EC50 Value from Literature | Quercetin (B1663063) (e.g., 5.8) |
Note: Researchers should refer to the full-text articles of relevant studies to obtain specific IC50 or EC50 values for this compound and its analogs.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
A key mechanism underlying the antioxidant effects of many natural compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct evidence for this compound is still under investigation, studies on other bakkenolides, such as Bakkenolide B, have shown activation of this pathway. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful substances.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a stock solution of ascorbic acid in methanol and a series of dilutions.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol (B145695)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a stock solution of Trolox and a series of dilutions.
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or Trolox to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.
-
The IC50 value is determined from a plot of scavenging percentage against concentration.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can inhibit this oxidation.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
This compound
-
Quercetin (positive control)
-
Black 96-well cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a black 96-well plate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin and 25 µM DCFH-DA for 1 hour at 37°C.
-
Wash the cells again with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The percentage of inhibition of cellular oxidation is calculated as:
-
The EC50 value (the concentration of the sample that produces a 50% reduction in the AUC) is determined.
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the antioxidant properties of a test compound like this compound.
Conclusion
This compound presents a promising natural compound with significant antioxidant potential. The protocols and information provided herein offer a foundational framework for researchers to further investigate its properties and elucidate its mechanisms of action. A thorough understanding of its antioxidant capabilities, particularly through the Nrf2-ARE signaling pathway, will be crucial in unlocking its full therapeutic potential for the treatment and prevention of oxidative stress-related diseases. Further studies are warranted to establish a comprehensive profile of its in vivo efficacy and safety.
References
Application Notes and Protocols for Bakkenolide III in Cancer Cell Line Research
A comprehensive guide for researchers, scientists, and drug development professionals on the prospective application of Bakkenolide (B600228) III and its analogs in oncology research.
Disclaimer: Direct research on the application of Bakkenolide III in cancer cell lines is limited in publicly available scientific literature. The following application notes and protocols are based on studies of closely related bakkenolide compounds, such as Bakkenolide A and Bakkenolide B, and serve as a foundational guide for investigating the potential anti-cancer effects of this compound.
Introduction
Bakkenolides are a class of sesquiterpene lactones isolated from various plant species, notably from the genus Petasites. While research has highlighted the neuroprotective effects of some bakkenolides, emerging evidence suggests potential cytotoxic and anti-proliferative activities against various cancer cell lines. This document outlines the prospective applications of this compound in cancer research, providing detailed experimental protocols and summarizing the known effects of related bakkenolide compounds to guide future studies.
Data Presentation: Anti-Cancer Activity of Related Bakkenolides
The following tables summarize the reported cytotoxic activities of bakkenolide compounds in different cancer cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Bakkenolide A in Leukemia Cells
| Compound | Cell Line | Assay | Effect | Key Findings |
| Bakkenolide A | K562 (Leukemia) | Cell Viability, Apoptosis | Inhibition of proliferation, induction of apoptosis | Down-regulates IKKs expression and suppresses proinflammatory cytokines. Induces apoptosis via the PI3K-regulated signaling pathway.[1] |
Table 2: Cytotoxicity of Bakkenolide B in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Source |
| Bakkenolide B | HeLa (Cervical Carcinoma) | Cytotoxicity Assay | Not specified | Petasites tatewakianus |
| Bakkenolide B | MCF-7 (Breast Cancer) | Cytotoxicity Assay | Not specified | Petasites tatewakianus |
| Bakkenolide B | LLC (Murine Lewis Lung Carcinoma) | Cytotoxicity Assay | Not specified | Petasites tatewakianus |
Signaling Pathways
Based on studies of related compounds, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. For instance, Bakkenolide A has been shown to inhibit the PI3K/Akt signaling pathway in leukemia cells.[1]
References
Application Notes and Protocols for Screening Bakkenolide III Bioactivity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide III, a sesquiterpenoid lactone, is a natural product that has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for screening the anticancer bioactivity of this compound using common cell viability assays. The focus is on providing robust methodologies for determining cytotoxicity and elucidating the apoptotic mechanism of action. The protocols provided are for the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Annexin V/PI assay, which is used to detect and quantify apoptosis.
Principles of Cell Viability Assays
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2] The insoluble formazan is then solubilized, and the absorbance is measured at a specific wavelength (typically 570-590 nm). A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.
Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[3] In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC).[3] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3][4] This dual staining allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[4]
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time (hrs) | Reference |
| HCT-116 (Human Colorectal Carcinoma) | MTT | Concentration-dependent inhibition observed | 24, 48, 72 | [4] |
Note: Specific IC50 values for this compound (Atractylenolide III) were not explicitly stated in the primary literature reviewed; however, a significant concentration-dependent inhibition of cell growth was reported.[4]
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT-116 Cells
| Protein | Effect of this compound Treatment | Method of Detection | Reference |
| Bax | Upregulation | Western Blot, Immunohistochemistry | [4] |
| Bcl-2 | Downregulation | Western Blot, Immunohistochemistry | [4] |
| Caspase-9 | Upregulation of cleavage | Western Blot | [4] |
| Caspase-3 | Upregulation of cleavage | Western Blot, Immunohistochemistry | [4] |
| p53 | Upregulation | Immunohistochemistry | [4] |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity Screening
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Annexin V/PI Apoptosis Assay Protocol
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 500 x g for 5 minutes.[7]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]
Visualizations
Caption: Experimental workflow for screening this compound bioactivity.
Caption: Proposed apoptotic signaling pathway of this compound.
References
- 1. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Atractylenolide III induces apoptosis by regulating the Bax/Bcl-2 signaling pathway in human colorectal cancer HCT-116 Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-gastric cancer activity in three-dimensional tumor spheroids of bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bakkenolide III
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bakkenolide (B600228) III. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Bakkenolide III?
The most common and enantioselective synthesis of (-)-Bakkenolide III commences from the readily available chiral starting material, (S)-(+)-carvone. The key transformations involve the construction of the cis-hydrindanone core via a radical cyclization, followed by the introduction of the butenolide moiety through a Wittig reaction and subsequent lactonization.
Q2: What are the critical steps in the synthesis of this compound that often lead to low yields?
Based on reported syntheses, the three most challenging steps where yield loss is commonly observed are:
-
Radical Cyclization: The formation of the cis-hydrindanone skeleton is a crucial step that can be prone to side reactions.
-
Wittig Reaction: The olefination to introduce the precursor to the lactone ring can be sluggish or incomplete.
-
Lactonization: The final ring-closing to form the butenolide can be sensitive to reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in the Radical Cyclization Step
Q: I am obtaining a low yield of the desired cis-hydrindanone after the radical cyclization of the iodoketone intermediate. What are the potential causes and how can I improve the yield?
A: Low yields in the radical cyclization to form the cis-hydrindanone core of this compound can stem from several factors. Below is a summary of potential causes and troubleshooting solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Solution |
| Incomplete reaction | - Ensure all reagents are fresh and of high purity, particularly the radical initiator (e.g., AIBN) and the radical mediator (e.g., Bu₃SnH).- Increase the reaction time or temperature incrementally. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.- Use a syringe pump for the slow addition of Bu₃SnH to maintain a low concentration of the tin hydride, which can minimize side reactions. |
| Side reactions | - Direct reduction of the iodide: This is a common side reaction. Ensure the concentration of Bu₃SnH is kept low (see above).- Dimerization of radicals: If the concentration of the radical intermediate is too high, dimerization can occur. Run the reaction at a higher dilution.- Reaction with solvent: Ensure the solvent (e.g., toluene (B28343), benzene) is thoroughly degassed to remove oxygen, which can quench radicals. |
| Stereochemical issues | - The desired cis-fused hydrindanone is the thermodynamically favored product. However, incorrect reaction conditions can lead to the formation of the trans-isomer. Ensure the reaction is run at a suitable temperature to allow for equilibration to the more stable cis-product. |
| Purification difficulties | - Organotin byproducts can be difficult to remove and may co-elute with the product, leading to an artificially low isolated yield. Follow established protocols for tin removal, such as treatment with KF or DBU/I₂. |
Experimental Protocol: Radical Cyclization of Iodoketone
This protocol is based on the synthesis of similar hydrindanone structures and should be optimized for the specific substrate in the this compound synthesis.
-
Preparation: To a solution of the iodoketone (1.0 equiv) in degassed toluene (0.02 M), add the radical initiator AIBN (0.2 equiv).
-
Reaction: Heat the solution to 80-90 °C. Add a solution of Bu₃SnH (1.2 equiv) in degassed toluene dropwise over 2-3 hours using a syringe pump.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by flash column chromatography after a standard workup to remove tin residues.
Troubleshooting Workflow for Radical Cyclization
Caption: Troubleshooting decision tree for low yield in radical cyclization.
Issue 2: Inefficient Wittig Reaction
Q: My Wittig reaction to form the exocyclic double bond is giving a low yield of the desired alkene. What could be the problem?
A: The Wittig reaction is a robust method for olefination, but its efficiency can be hampered by several factors, especially when using stabilized ylides which are common in natural product synthesis.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Solution |
| Inefficient ylide formation | - Ensure a strong enough base is used to deprotonate the phosphonium (B103445) salt (e.g., n-BuLi, NaHMDS).- The phosphonium salt should be completely dry, as moisture will quench the strong base.- The reaction should be performed under anhydrous and inert conditions (e.g., dry THF under argon). |
| Low reactivity of the ketone | - The ketone in the hydrindanone system may be sterically hindered. A more reactive ylide (non-stabilized) could be considered if the subsequent steps allow, though this may affect the stereoselectivity.- The use of Schlosser's modification (addition of a second equivalent of base after the initial adduct formation) can sometimes improve yields with hindered ketones. |
| Side reactions of the ylide | - Ylides can be unstable, especially at higher temperatures. Generate the ylide at low temperature (e.g., -78 °C or 0 °C) and add the ketone soon after. |
| Product purification | - Triphenylphosphine oxide, a byproduct of the Wittig reaction, can be difficult to separate from the desired alkene. Effective purification often requires careful column chromatography or crystallization. |
Experimental Protocol: Wittig Reaction
This is a general protocol that should be adapted based on the specific phosphonium salt and substrate.
-
Ylide Generation: To a suspension of the phosphonium salt (1.5 equiv) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add n-BuLi (1.4 equiv) dropwise. Stir the resulting colored solution for 1 hour at 0 °C.
-
Reaction with Ketone: Cool the ylide solution to -78 °C and add a solution of the hydrindanone (1.0 equiv) in anhydrous THF dropwise.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Wittig Reaction Workflow
Caption: General workflow for the Wittig reaction in this compound synthesis.
Issue 3: Poor Yield in the Final Lactonization Step
Q: I am struggling with the final lactonization to form the butenolide ring of this compound. What conditions should I try to improve the yield?
A: The formation of the five-membered lactone ring is a critical final step. The success of this reaction is highly dependent on the choice of reagents and reaction conditions to favor the intramolecular cyclization over potential side reactions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Solution |
| Inefficient hydrolysis of the ester | - If starting from a methyl or ethyl ester precursor, ensure complete saponification to the corresponding carboxylic acid before attempting lactonization. Use standard conditions like LiOH in THF/water. |
| Unfavorable equilibrium | - The equilibrium between the open-chain hydroxy acid and the lactone might not favor the product. The use of dehydrating conditions or specific lactonization reagents can drive the reaction to completion. |
| Decomposition of starting material or product | - The starting material or the final bakkenolide may be sensitive to harsh acidic or basic conditions. Use mild lactonization methods. |
| Stereoelectronic effects | - The geometry of the double bond and the stereochemistry of the hydroxyl group can influence the ease of cyclization. Ensure the precursor has the correct stereochemistry. |
Recommended Lactonization Conditions
Several methods can be employed for the final lactonization. The choice of method will depend on the specific precursor.
| Method | Reagents and Conditions | Comments |
| Acid-catalyzed | p-Toluenesulfonic acid (p-TsOH), benzene, reflux with a Dean-Stark trap. | A classic method that removes water to drive the equilibrium. May not be suitable for acid-sensitive substrates. |
| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAP in toluene. | A mild and effective method for the synthesis of macrolactones, which also works well for smaller rings. |
| Mitsunobu Reaction | DEAD (or DIAD), PPh₃, THF, 0 °C to rt. | An intramolecular Mitsunobu reaction can be very effective for forming lactones from hydroxy acids. |
Signaling Pathway Analogy for Lactonization
Caption: A conceptual pathway for the lactonization step.
Technical Support Center: Optimizing Bakkenolide Extraction from Petasites Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of bakkenolides from Petasites species.
Frequently Asked Questions (FAQs)
Q1: Which Petasites species are commonly used for bakkenolide (B600228) extraction?
A1: Several Petasites species are known to contain bioactive bakkenolides. The most commonly studied species include Petasites hybridus, Petasites japonicus, Petasites formosanus, and Petasites tricholobus.[1][2][3][4] The specific bakkenolide profile and content can vary between species and even within different populations of the same species.
Q2: What part of the Petasites plant has the highest concentration of bakkenolides?
A2: The concentration of bakkenolides varies depending on the plant part. Generally, the rhizomes and leaves contain the highest concentrations. For instance, the content of bakkenolide B has been found to be higher in the leaves of P. japonicus compared to the petioles and rhizomes.[5][6] Conversely, for bakkenolide D in P. japonicus, the roots have been shown to contain a significantly higher amount compared to other plant parts.[7] Seasonal variations also affect the concentration, with a general decrease in bakkenolide B content in leaves, petioles, and rhizomes observed from March to August.[8]
Q3: What are the major bioactive bakkenolides found in Petasites species?
A3: The most well-known and studied bakkenolides are petasin (B38403) and isopetasin, which are major constituents of Petasites hybridus extracts.[1] Other significant bakkenolides that have been isolated and studied for their biological activities include bakkenolide A, bakkenolide B, and bakkenolide D from species like Petasites japonicus and Petasites formosanus.[3][9][10][11] Numerous other bakkenolide-type compounds have also been isolated from various Petasites species.[3][4][12]
Q4: What are the primary applications of bakkenolides in research and drug development?
A4: Bakkenolides, particularly petasins, are recognized for their anti-inflammatory and anti-allergic properties.[1][2] They have been investigated for their potential in preventing migraines and treating allergic rhinitis.[13] Research has shown that bakkenolides can inhibit the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1] Bakkenolide B has demonstrated anti-neuroinflammatory effects and has been studied for its potential in neurodegenerative diseases. It is also known to inhibit interleukin-2 (B1167480) production.[14] Some bakkenolides have also been evaluated for their cytotoxic activity against cancer cell lines.[9][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Bakkenolide Yield | 1. Suboptimal Plant Material: Incorrect species, plant part, or harvest time. 2. Inefficient Extraction Solvent: The solvent may not be suitable for the target bakkenolides. 3. Incomplete Extraction: Insufficient extraction time, temperature, or solvent-to-solid ratio. 4. Degradation of Bakkenolides: Exposure to high temperatures or light for extended periods. | 1. Verify Plant Material: Ensure correct identification of the Petasites species. Use rhizomes or leaves, as they generally have higher bakkenolide content.[5][7] Consider the seasonal variation in bakkenolide content.[8] 2. Optimize Solvent: For general bakkenolide extraction, methanol (B129727) and ethanol (B145695) are commonly used.[16] For more lipophilic petasins, supercritical CO2 extraction is effective.[13] 3. Adjust Extraction Parameters: Increase extraction time, moderately increase temperature (e.g., for UAE or SFE within optimized ranges), or use a higher solvent-to-solid ratio.[17][18] 4. Minimize Degradation: Avoid excessive heat and light exposure during extraction and storage. Use amber glassware and consider extraction methods that operate at lower temperatures, such as SFE.[19] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds, including pigments and waxes. 2. Suboptimal Extraction Method: Methods like simple maceration can be less selective. | 1. Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. For example, partition a methanol extract between n-hexane, chloroform (B151607), ethyl acetate, and n-butanol to separate compounds based on polarity.[16] 2. Use a More Selective Method: Supercritical Fluid Extraction (SFE) with CO2 allows for tuning of selectivity by adjusting pressure and temperature, which can minimize the co-extraction of undesirable compounds like chlorophylls.[19][20] 3. Chromatographic Purification: Employ column chromatography (e.g., silica (B1680970) gel, Sephadex) for purification of the crude extract.[5][10] |
| Difficulty in Isolating Specific Bakkenolides | 1. Similar Polarities of Bakkenolides: Bakkenolides often have closely related structures and similar polarities, making separation challenging. 2. Inadequate Chromatographic Conditions: The chosen stationary and mobile phases may not provide sufficient resolution. | 1. Multi-step Chromatography: Use a combination of different chromatographic techniques. For example, an initial separation on a Diaion HP-20 column, followed by silica gel and then Sephadex LH-20 column chromatography can be effective.[16] 2. Preparative HPLC: Utilize preparative High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., C18) and a finely tuned gradient elution to achieve high-purity isolation of individual bakkenolides.[10] |
| Inconsistent Results in Quantification | 1. Matrix Effects in HPLC/LC-MS: Co-eluting compounds from the plant matrix can interfere with the detection and quantification of bakkenolides. 2. Lack of a Validated Analytical Method: Improper selection of detection wavelength, column, or mobile phase can lead to inaccurate results. 3. Standard Instability: Degradation of the reference standard can lead to underestimation of the bakkenolide content. | 1. Sample Preparation: Use Solid-Phase Extraction (SPE) to clean up the sample before injection. Ensure proper filtration of the sample to remove particulate matter. 2. Method Validation: Develop and validate the HPLC or LC-MS method for linearity, accuracy, and precision. For bakkenolide B, UV detection at 215 nm or 254 nm has been shown to be effective.[5] For bakkenolide D, 290 nm has been used.[6] 3. Proper Standard Handling: Store reference standards under recommended conditions (e.g., protected from light and at a low temperature) and prepare fresh working solutions regularly. |
Data on Bakkenolide Content and Extraction
Table 1: Bakkenolide Content in Different Parts of Petasites Species
| Species | Bakkenolide | Plant Part | Content (mg/g of dry weight) | Reference |
| Petasites japonicus | Bakkenolide B | Leaf | Higher than petiole and rhizome | [5][6] |
| Petiole | Lower than leaf | [5][6] | ||
| Rhizome | Lower than leaf and petiole | [5][6] | ||
| Petasites japonicus | Bakkenolide D | Root | 107.203 | [7] |
| Other parts | 0.403 - 4.419 | [7] | ||
| Farfugium japonicum | Bakkenolide D | Root | 166.103 | [7] |
| Other parts | 7.252 - 32.614 | [7] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of Bakkenolides from P. japonicus Leaves
This protocol is a composite based on methods described in the literature.[5][16]
-
Preparation of Plant Material:
-
Collect fresh leaves of Petasites japonicus.
-
Chop the fresh leaves into fine particles using an electric mixer.
-
-
Solvent Extraction:
-
Extract the chopped leaves (1.0 kg) with 70% ethanol (3 L) three times under sonication for one hour at room temperature.
-
Alternatively, dried and powdered leaves and stems (1.6 kg) can be successively extracted with methanol at room temperature (2 times at 3-day intervals).[16]
-
-
Concentration:
-
Combine the extracts and remove the solvent under reduced pressure at 45 °C to obtain a crude residue.
-
-
Solvent Partitioning:
-
Pass the crude methanol extract through a Diaion HP-20 column.
-
Sequentially partition the eluate with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
-
Column Chromatography:
-
Subject the desired fraction (e.g., the n-butanol fraction for certain bakkenolides) to column chromatography.
-
Use a silica gel column with a step gradient of acetone (B3395972) in dichloromethane (B109758) followed by methanol in chloroform to obtain multiple fractions.
-
Further purify the fractions containing the target bakkenolides using a Sephadex LH-20 column.
-
-
Final Purification:
-
If necessary, use preparative HPLC for the final purification of individual bakkenolides.
-
Protocol 2: HPLC Quantification of Bakkenolide B in P. japonicus
This protocol is based on a validated HPLC method.[5][21]
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Luna C18 (150 x 3.0 mm, or similar C18 column).
-
Mobile Phase: Gradient of acetonitrile (B52724) and water. A typical gradient is from 0% to 100% acetonitrile over 35 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 215 nm or 254 nm. 215 nm offers higher sensitivity for bakkenolide B.[8]
-
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of pure bakkenolide B standard.
-
Dissolve it in methanol or acetonitrile to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1 to 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh the dried powder of the Petasites sample.
-
Extract with a known volume of methanol or 70% ethanol using sonication.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the bakkenolide B peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of bakkenolide B in the sample using the calibration curve generated from the standard solutions.
-
Visualizations
Caption: General workflow for the extraction, isolation, and analysis of bakkenolides.
Caption: Anti-neuroinflammatory signaling pathway of Bakkenolide B.
References
- 1. Petasites for Migraine Prevention: New Data on Mode of Action, Pharmacology and Safety. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Bakkenolide D in Petasites japonicus and Farfugium japonicum by HPLC/UV - Natural product sciences - 한국생약학회 - KISS [kiss.kstudy.com]
- 8. [논문]머위로부터 Bakkenolide B의 순수분리, HPLC분석 방법 및 채취 시기별 함량 분석 [scienceon.kisti.re.kr]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Supercritical Fluid Extraction—A Sustainable and Selective Alternative for Tannin Recovery from Biomass Resources [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bakkenolide Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bakkenolide (B600228) compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification of bakkenolides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying bakkenolide compounds from natural sources like Petasites japonicus?
A1: The main challenges in purifying bakkenolide compounds include:
-
Presence of interfering pigments: Crude extracts from plants like Petasites japonicus are often rich in chlorophyll (B73375), which can co-elute with bakkenolides and interfere with chromatographic separation and analysis.
-
Structural similarity of bakkenolides: Bakkenolides exist as a series of structurally related compounds and stereoisomers, making their separation difficult due to similar polarities and chromatographic behaviors.
-
Low abundance of specific bakkenolides: The concentration of individual bakkenolide compounds can vary significantly depending on the plant part and season, requiring efficient enrichment and purification methods.[1]
-
Compound stability: Some bakkenolides may be susceptible to degradation under certain pH or temperature conditions, which can affect yield and purity.
Q2: How can I effectively remove chlorophyll from my plant extract before chromatographic purification?
A2: Chlorophyll can be removed using several methods:
-
Solvent Partitioning: Perform a liquid-liquid extraction of the crude extract. Chlorophyll is less polar and will partition into a non-polar solvent like hexane (B92381), while more polar bakkenolides remain in a more polar solvent like methanol (B129727) or ethanol (B145695).
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. The non-polar chlorophyll will be strongly retained, allowing the more polar bakkenolides to be eluted with a suitable solvent.
-
Adsorption Chromatography: A preliminary column chromatography step using silica (B1680970) gel can be effective. Chlorophyll will either elute very early with non-polar solvents or be strongly adsorbed, allowing for separation from the bakkenolides.
Q3: I am having difficulty separating two bakkenolide diastereomers. What can I do?
A3: Separating diastereomers can be challenging due to their similar physical properties. Here are some strategies:
-
Optimize your mobile phase: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent can improve resolution. For normal-phase chromatography, trying different combinations of non-polar and polar solvents is key.
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider other stationary phases. Chiral columns are specifically designed for separating stereoisomers and can be highly effective for diastereomers as well.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than standard column chromatography. A C18 column with a carefully optimized gradient of acetonitrile (B52724) and water is often used for separating bakkenolide compounds.[1]
-
Recrystallization: If the diastereomers have different solubilities in a particular solvent, fractional crystallization can be an effective purification method.
Troubleshooting Common Issues
Issue 1: Low yield of bakkenolide B after column chromatography.
-
Possible Cause: The compound may be partially lost during the extraction and partitioning steps, or it may be degrading on the silica gel column.
-
Troubleshooting Steps:
-
Extraction Efficiency: Ensure complete extraction from the plant material by using a sufficient volume of solvent and adequate extraction time. Sonication can improve extraction efficiency.[1]
-
Solvent Polarity in Partitioning: Carefully choose the solvents for liquid-liquid partitioning to ensure the bakkenolide of interest remains in the desired phase.
-
Column Deactivation: Silica gel can be acidic and may cause degradation of sensitive compounds. Consider using deactivated silica gel or a different stationary phase like alumina.
-
Fraction Collection: Collect smaller fractions and analyze them by TLC or HPLC to avoid accidentally discarding fractions containing your compound of interest.
-
Issue 2: My purified bakkenolide D shows impurities in the final NMR spectrum.
-
Possible Cause: Co-elution of structurally similar compounds or incomplete removal of solvents.
-
Troubleshooting Steps:
-
Re-purification: If purity is not satisfactory, a second chromatographic step using a different solvent system or a different type of column (e.g., Sephadex) can be effective.[1]
-
High-Resolution Chromatography: Employ preparative HPLC for a final polishing step to remove trace impurities.
-
Solvent Removal: Ensure complete removal of chromatography solvents by drying the sample under high vacuum for an extended period. Residual solvent peaks are a common issue in NMR.
-
Purity Assessment: Use multiple analytical techniques, such as HPLC-UV and LC-MS, in addition to NMR, to confirm the purity of the final compound.
-
Quantitative Data
The following table summarizes quantitative data related to the purification of bakkenolide compounds.
| Parameter | Bakkenolide | Plant Source | Method | Value | Reference |
| Content | Bakkenolide D | Petasites japonicus (Roots) | HPLC-UV | 107.203 mg/g | [2] |
| Bakkenolide D | Farfugium japonicum (Roots) | HPLC-UV | 166.103 mg/g | [2] | |
| Yield | Bakkenolide B | Petasites japonicus (Leaves) | Column Chromatography | 173.8 mg from 1.0 kg fresh leaves | [1] |
| Recovery | Bakkenolide B | Petasites japonicus | HPLC | 98.6% to 103.1% | [1] |
Experimental Protocols
Protocol 1: Isolation of Bakkenolide B from Petasites japonicus Leaves [1]
-
Extraction:
-
Chop 1.0 kg of fresh Petasites japonicus leaves into fine particles.
-
Extract the chopped leaves three times with 3 L of 70% ethanol under sonication for one hour at room temperature.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid extraction with n-hexane.
-
Separate the hexane layer and concentrate it to obtain the hexane extract.
-
-
Silica Gel Column Chromatography:
-
Pack a silica gel column and load the hexane extract.
-
Elute the column with a step gradient of acetone (B3395972) in dichloromethane (B109758) (2.5%, 15%, 25%) followed by methanol in chloroform (B151607) (15%, 25%).
-
Collect fractions and monitor by TLC.
-
-
Sephadex and Final Silica Gel Chromatography:
-
Combine the fractions containing bakkenolide B (as determined by TLC).
-
Further purify the combined fractions using a Sephadex LH-20 column.
-
Perform a final purification step on a normal phase silica gel column to yield pure bakkenolide B.
-
Protocol 2: Preparative HPLC for Bakkenolide Purification
This is a general protocol that should be optimized for the specific bakkenolide of interest.
-
Sample Preparation:
-
Dissolve the partially purified bakkenolide fraction in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a lower to a higher percentage of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes). The exact gradient should be developed based on analytical HPLC results.
-
Flow Rate: Typically 1-5 mL/min for a semi-preparative column.
-
Detection: UV detection at a wavelength appropriate for the bakkenolide (e.g., 215 nm or 254 nm).[1]
-
-
Fraction Collection:
-
Collect fractions based on the elution of the target peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified bakkenolide.
-
Visualizations
Caption: Experimental workflow for the purification of bakkenolide compounds.
Caption: Troubleshooting decision tree for low purity of bakkenolides.
References
Addressing solubility issues of Bakkenolide III in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Bakkenolide III. This resource is designed to provide direct, actionable guidance for addressing the challenges associated with the poor aqueous solubility of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound, a sesquiterpene lactone, is a hydrophobic molecule with inherently low water solubility. Precipitation occurs when its concentration exceeds its solubility limit in an aqueous environment. This is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium. The final concentration of the organic co-solvent may be too low to maintain this compound in solution.
Q2: What is the aqueous solubility of this compound?
Q3: I've prepared my this compound solution, but I'm seeing inconsistent results in my biological assays. Could this be related to solubility?
A3: Yes, inconsistent results are a common consequence of poor solubility. If this compound precipitates, the actual concentration in your assay will be lower and more variable than intended. This can lead to unreliable dose-response curves and poor reproducibility. It is essential to ensure the compound is fully dissolved at the tested concentrations.
Q4: What are the main strategies to improve the aqueous solubility of this compound?
A4: Several effective strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, cyclodextrins to form inclusion complexes, surfactants for micellar solubilization, and the preparation of solid dispersions or nanoparticle formulations. The choice of method depends on the specific requirements of your experiment, such as the desired final concentration and the tolerance of the biological system to excipients.
Q5: At what concentration should I keep my DMSO stock of this compound, and what is the maximum final concentration of DMSO in my aqueous solution?
A5: It is advisable to prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM) and store it at -20°C. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced artifacts or toxicity.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Solution
-
Possible Cause 1: Concentration Exceeds Solubility Limit.
-
Solution: Lower the final concentration of this compound in your experiment. Determine the approximate solubility limit in your specific buffer before proceeding with your assays.
-
-
Possible Cause 2: Insufficient Co-solvent.
-
Solution: If your experimental system allows, slightly increase the final concentration of the organic co-solvent (e.g., DMSO). However, always run a vehicle control to ensure the co-solvent concentration is not affecting the biological outcome.
-
-
Possible Cause 3: Incorrect Dilution Method.
-
Solution: Instead of adding the concentrated stock directly to the full volume of aqueous buffer, perform a step-wise dilution. Add the stock to a smaller volume of the buffer first, mix thoroughly, and then add this intermediate dilution to the final volume. Always add the stock solution to the buffer while vortexing to ensure rapid dispersion.
-
Issue 2: this compound Precipitates Over Time During Incubation
-
Possible Cause 1: Temperature Fluctuation.
-
Solution: Ensure the temperature of your solutions is maintained consistently throughout the experiment. The solubility of many compounds is temperature-dependent.
-
-
Possible Cause 2: pH Shift.
-
Solution: The solubility of compounds can be influenced by the pH of the buffer. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the incubation period.
-
-
Possible Cause 3: Interaction with Media Components.
-
Solution: Components in complex media (e.g., proteins in serum) can sometimes interact with the compound, leading to precipitation. If possible, assess solubility in a simpler buffer first, and then in the complete medium.
-
Data Presentation
While specific quantitative solubility data for this compound is limited, the following table summarizes the reported solubility of other sesquiterpene lactones in water, providing a useful reference.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (mg/L) | Molar Solubility (µM) |
| Dehydrocostuslactone | 230.31 | 5.1[1] | ~22.1 |
| Costunolide | 232.32 | 26.0[1] | ~111.9 |
Note: This data should be used as an estimate. The actual solubility of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in an organic solvent.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any solid particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Enhancing this compound Solubility using Cyclodextrins (Kneading Method)
This protocol is adapted from methods used for other sesquiterpene lactones and can significantly increase aqueous solubility[2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Workflow for Cyclodextrin Inclusion Complex Formation
Caption: Experimental workflow for preparing a this compound-cyclodextrin inclusion complex.
Methodology:
-
Molar Ratio Calculation: Weigh out this compound and HP-β-CD in a 1:1 molar ratio.
-
Paste Formation: Place the HP-β-CD in a mortar and add a small amount of 50% ethanol. Triturate until a homogeneous, slurry-like paste is formed.
-
Incorporation and Kneading: Slowly add the this compound powder to the paste. Continue to knead the mixture with the pestle for at least one hour to facilitate the formation of the inclusion complex.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and allow it to air dry at room temperature for 24 hours, or until a constant weight is achieved.
-
Pulverization: Scrape the dried complex and pulverize it into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Storage: Store the resulting powder in a desiccator. The complexed this compound should now exhibit improved solubility in aqueous solutions.
Signaling Pathway
Bakkenolide-IIIa, a closely related compound, has been shown to exert neuroprotective effects by inhibiting the NF-κB signaling pathway[3]. This inhibition is mediated through the suppression of Akt and ERK1/2 phosphorylation, which in turn prevents the activation of the IKK complex and subsequent degradation of IκBα.
Inhibition of NF-κB Signaling by Bakkenolide IIIa
Caption: Bakkenolide IIIa inhibits the NF-κB pathway by suppressing Akt and ERK1/2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide IIIa | CAS:915289-60-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Synthesis of the cis-Hydrindanone Skeleton of Bakkenolides
Welcome to the technical support center for the synthesis of the cis-hydrindanone skeleton, a core structural motif in the bakkenolide (B600228) family of sesquiterpenoid lactones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important bicyclic system.
Section 1: Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of the cis-hydrindanone skeleton, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Robinson Annulation Challenges
The Robinson annulation is a cornerstone reaction for the construction of the hydrindanone framework, often starting from precursors like the Wieland-Miescher ketone or Hajos-Parrish ketone. However, it is not without its difficulties.
Q1: My Robinson annulation reaction is giving a low yield or failing completely. What are the common causes and how can I improve the outcome?
A1: Low yields in Robinson annulations for hydrindanone synthesis are frequently encountered and can be attributed to several factors:
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization under the basic conditions typically used for the Michael addition, which is the first step of the Robinson annulation. This is a primary cause of low yields[1].
-
Troubleshooting:
-
Use an MVK Precursor: Employing a more stable precursor that generates MVK in situ can mitigate polymerization. The Mannich base of MVK or alternatives like 1,3-dichloro-cis-2-butene (in the Wichterle reaction) are effective options[2].
-
Slow Addition: Adding the MVK slowly to the reaction mixture can help to keep its concentration low and minimize polymerization.
-
Temperature Control: Running the Michael addition at lower temperatures can also help to control the rate of polymerization.
-
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for efficient enolate formation and subsequent cyclization.
-
Troubleshooting:
-
Experiment with different base/solvent systems. While alkali metal hydroxides or alkoxides in alcohols are common, the use of amine catalysts like proline, especially for asymmetric syntheses, has proven highly effective[2]. The solvent can also influence the stereochemical outcome of the cyclization[3].
-
-
-
Side Reactions:
-
Self-condensation of the Ketone: The starting ketone can undergo self-aldol condensation, competing with the desired Michael addition. This is more prevalent with highly enolizable ketones.
-
Troubleshooting: Add the ketone slowly to the reaction mixture containing the base and MVK to maintain a low concentration of the ketone enolate.
-
-
Formation of undesired regioisomers: If the starting dione (B5365651) is unsymmetrical, enolization can occur at multiple sites, leading to a mixture of products.
-
Troubleshooting: Employing a starting material like 2-methyl-1,3-cyclohexanedione for the synthesis of the Wieland-Miescher ketone ensures that enolization occurs at a specific position[4].
-
-
Q2: I am observing poor stereoselectivity at the ring junction, leading to a mixture of cis and trans isomers. How can I favor the formation of the desired cis-hydrindanone?
A2: Achieving high cis-selectivity is a critical challenge. The relative stability of the isomers and the reaction conditions play a significant role. While cis-hydrindanones are often considered more stable, this is not universally true and depends on the substitution pattern[5].
-
Thermodynamic vs. Kinetic Control: The trans isomer is often the kinetically favored product in the aldol (B89426) condensation step due to antiperiplanar effects in the transition state. The desired cis isomer is often the thermodynamically more stable product.
-
Troubleshooting:
-
Reaction Conditions: Employing conditions that allow for equilibration to the thermodynamic product can favor the cis isomer. This may involve longer reaction times or the use of specific base/solvent systems. For instance, proline-catalyzed reactions have shown high stereoselectivity[2].
-
Solvent Choice: The solvent can influence the transition state geometry. Aprotic solvents like DMSO have been shown to favor different stereochemical outcomes compared to protic solvents[3].
-
-
-
Alternative Strategies for Stereocontrol:
-
Sequential Michael Reactions: A highly diastereoselective approach involves a sequence of intermolecular and intramolecular Michael reactions, which can afford substituted cis-hydrindanones with excellent stereocontrol[6].
-
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as L-proline, in the synthesis of precursors like the Hajos-Parrish ketone, can establish the desired stereochemistry early on, which is then carried through to the final product[7].
-
Michael Addition and Intramolecular Aldol Condensation Issues
Q3: My intramolecular Michael addition to form the second ring is not proceeding efficiently. What could be the issue?
A3: The success of the intramolecular Michael addition depends on the reactivity of the Michael acceptor and the conformational flexibility of the substrate.
-
Troubleshooting:
-
Activate the Michael Acceptor: Ensure that the Michael acceptor is sufficiently electron-deficient to undergo nucleophilic attack.
-
Base Selection: The choice of base is crucial for generating the nucleophilic enolate without causing undesired side reactions.
-
Conformational Constraints: If the molecule is too rigid, the nucleophile and electrophile may not be able to adopt the required proximity for cyclization. Molecular modeling can sometimes help to identify such issues.
-
Q4: The intramolecular aldol condensation is giving a mixture of products or is not proceeding to completion. What should I consider?
A4: The intramolecular aldol condensation is an equilibrium process, and the position of the equilibrium is influenced by the stability of the products.
-
Troubleshooting:
-
Ring Strain: The formation of five- and six-membered rings is generally favored due to lower ring strain. If your substrate is designed to form a smaller or larger ring, the reaction may be disfavored[8].
-
Dehydration: The subsequent dehydration of the aldol adduct to form the α,β-unsaturated ketone is often a driving force for the reaction. Ensuring conditions that promote dehydration (e.g., heating, acid or base catalysis) can help to drive the reaction to completion.
-
Solvent Effects: The solvent can influence the diastereoselectivity of the aldol condensation[9][10]. Experimenting with different solvents may improve the outcome.
-
Purification and Protecting Group Strategies
Q5: I am having difficulty purifying the intermediates in my synthesis. What are some common purification challenges and how can I address them?
A5: Purification of hydrindanone intermediates can be challenging due to the presence of stereoisomers, side products, and the similar polarity of these compounds.
-
Troubleshooting:
-
Column Chromatography: Flash column chromatography is the most common purification method. Careful selection of the stationary phase (e.g., silica (B1680970) gel with different pore sizes) and the eluent system is critical for achieving good separation. Gradient elution may be necessary to separate closely related compounds.
-
Crystallization: If the desired product is a solid, recrystallization can be a powerful purification technique to obtain highly pure material and can sometimes be used to separate diastereomers.
-
HPLC: For analytical and small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, can be used to separate enantiomers and diastereomers.
-
Q6: When should I consider using protecting groups in my synthesis, and what are some suitable choices for the carbonyl groups?
A6: Protecting groups are essential when you need to perform a reaction on one part of the molecule while preventing another reactive functional group from participating in the reaction[11][12][13][14][15].
-
When to Use: In the context of bakkenolide synthesis, you might need to protect one of the ketone functionalities in a diketone intermediate (like the Wieland-Miescher ketone) to selectively react at the other carbonyl or at an adjacent position.
-
Suitable Protecting Groups for Ketones:
-
Acetals and Ketals: These are the most common protecting groups for carbonyls. They are stable to basic and nucleophilic conditions but are readily removed with aqueous acid. Ethylene glycol is a common reagent for forming a cyclic acetal (B89532), which is particularly stable[11][13][14].
-
Section 2: Quantitative Data
This section provides a summary of quantitative data from the literature to help guide experimental design and optimization.
Table 1: Comparison of Catalysts for the Asymmetric Synthesis of the Wieland-Miescher Ketone
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | DMF | Ambient | - | 71 | [7] |
| L-Proline | DMSO | 80 | - | 83 | [7] |
| (S)-2-(Pyrrolidinylmethyl)pyrrolidine / TFA | MeCN | RT | 95 | 93 | [16] |
Table 2: Influence of Solvent on the Diastereoselectivity of Intramolecular Aldol Condensation
| Substrate | Base | Solvent | cis/trans Ratio | Reference |
| 2,6-Heptanedione | NaOH | Ethanol | >99:1 (cis favored) | [8] |
| Substituted 1,5-diketone | KOH | Methanol | Varies with substrate | [3] |
| Substituted 1,5-diketone | LDA | THF | Varies with substrate | [9] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of the cis-hydrindanone skeleton.
Protocol 1: Asymmetric Synthesis of the Wieland-Miescher Ketone via Proline Catalysis
This protocol is adapted from the work of Hajos and Parrish and subsequent optimizations.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
L-Proline
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMF or DMSO, add L-proline (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the mixture over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, add a solution of HCl (1 M) to quench the reaction.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched Wieland-Miescher ketone.
Protocol 2: Diastereoselective Synthesis of a cis-Hydrindanone via Sequential Michael Reactions
This protocol is a general representation based on the strategy of sequential Michael additions.
Materials:
-
Substituted cyclopentenone
-
Silyl (B83357) ketene (B1206846) acetal
-
Copper(I) catalyst (e.g., CuI)
-
Lewis acid (e.g., TiCl4)
-
Michael acceptor precursor
-
Base (e.g., DBU)
-
Appropriate solvents (e.g., THF, CH2Cl2)
Procedure:
-
Intermolecular Michael Addition:
-
To a solution of the substituted cyclopentenone (1.0 eq) and the silyl ketene acetal (1.2 eq) in THF at -78 °C, add the copper(I) catalyst (0.05 eq) and the Lewis acid (1.1 eq).
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent, dry, and concentrate.
-
-
Intramolecular Michael Addition:
-
To a solution of the Michael adduct from the previous step in CH2Cl2, add the base (e.g., DBU, 1.1 eq).
-
Stir the reaction at room temperature until the cyclization is complete (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the cis-hydrindanone.
-
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: Workflow for the Robinson Annulation to synthesize the Wieland-Miescher ketone.
Caption: Decision-making flowchart for troubleshooting poor stereoselectivity.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. fiveable.me [fiveable.me]
- 5. Relative Stability of cis- and trans-Hydrindanones [mdpi.com]
- 6. Danheiser annulation - Wikipedia [en.wikipedia.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. media.neliti.com [media.neliti.com]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Bakkenolide III Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for increasing the yield of Bakkenolide III from its natural plant sources, primarily species of the Petasites genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound and its related compounds are predominantly isolated from plants belonging to the genus Petasites. Species known to contain bakkenolides include Petasites japonicus (butterbur), Petasites tricholobus, and Petasites formosanus. The concentration of these compounds can vary depending on the plant part and the time of harvest.
Q2: Which part of the Petasites plant typically has the highest concentration of bakkenolides?
A2: Research on the distribution of similar compounds like Bakkenolide B in Petasites japonicus has shown that the leaves generally contain a higher concentration of bakkenolides compared to the petioles and rhizomes.[1] Therefore, for maximizing the yield of this compound, harvesting the leaves is recommended.
Q3: How does the time of harvest affect the yield of this compound?
A3: The concentration of bakkenolides in Petasites plants can be influenced by seasonal variations. Studies on Bakkenolide B have indicated that the content tends to be higher in the earlier months of the growing season and decreases as the season progresses.[1] To obtain a higher yield of this compound, it is advisable to harvest the plant material earlier in its growth cycle.
Q4: What are the most common methods for extracting this compound from plant material?
A4: The most common methods for extracting bakkenolides from Petasites species involve solvent extraction. Methanol (B129727) and ethanol (B145695) are frequently used solvents due to their effectiveness in dissolving these compounds.[1][2] Hot-water extraction has also been explored, although it may be less efficient for nonpolar compounds like bakkenolides.[3] Advanced extraction techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can also be employed to improve efficiency and reduce extraction time.[4][5][6][7]
Q5: How can the purity of the extracted this compound be improved?
A5: After the initial extraction, a series of chromatographic techniques are typically employed to purify this compound. These methods include column chromatography using silica (B1680970) gel or Sephadex, and preparative high-performance liquid chromatography (HPLC).[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Improper Solvent Choice: The polarity of the solvent may not be suitable for this compound. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for efficient extraction. 3. Poor Quality of Plant Material: The concentration of this compound in the plant material may be low due to factors like harvest time or storage conditions. | 1. Use polar organic solvents like methanol or ethanol. A mixture of ethanol and water can also be effective.[3] 2. Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. Consider using response surface methodology (RSM) for optimization.[3] 3. Use fresh or properly dried leaves harvested early in the growing season. |
| Emulsion Formation During Liquid-Liquid Partitioning | 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation during partitioning can lead to the formation of stable emulsions. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.[8] 2. Gently invert the separatory funnel instead of vigorous shaking to minimize emulsion formation.[8] |
| Co-elution of Impurities During Chromatography | 1. Inappropriate Stationary or Mobile Phase: The selected chromatographic system may not provide sufficient resolution. 2. Overloading of the Column: Applying too much sample to the column can lead to poor separation. | 1. Experiment with different solvent systems (mobile phases) and stationary phases (e.g., different types of silica gel, Sephadex). 2. Reduce the amount of sample loaded onto the column. Use a larger column if necessary. |
| Degradation of this compound | 1. Exposure to High Temperatures: Bakkenolides can be sensitive to heat. 2. Presence of Reactive Impurities: The crude extract may contain enzymes or other compounds that can degrade this compound. | 1. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. 2. Work quickly and consider deactivating enzymes by briefly heating the plant material before extraction (blanching). |
Quantitative Data on Bakkenolide Yields
While specific comparative data for this compound is limited, the following table summarizes yields of related bakkenolides and total extracts from Petasites species using different extraction methods, providing a basis for experimental design.
| Compound/Extract | Plant Source | Extraction Method | Solvent | Yield | Reference |
| Petasin | Petasites japonicus leaves | Optimized Solvent Extraction | 79.92% Ethanol | Not specified | [3] |
| Bakkenolide B | Petasites japonicus leaves | Sonication | 70% Ethanol | 173.8 mg from 1.0 kg fresh leaves | [1] |
| Total Methanol Extract | Petasites japonicus leaves and stems | Maceration | Methanol | 33.9 g from 1.6 kg dried material | [2] |
Detailed Experimental Protocols
Protocol 1: Optimized Solvent Extraction of Bakkenolides from Petasites japonicus Leaves
This protocol is adapted from methods optimized for related compounds and aims to maximize the yield of this compound.
1. Plant Material Preparation:
-
Harvest fresh leaves of Petasites japonicus early in the growing season.
-
Wash the leaves thoroughly with water to remove any dirt and debris.
-
Dry the leaves in a well-ventilated area away from direct sunlight or in an oven at a low temperature (e.g., 40-50°C) until brittle.
-
Grind the dried leaves into a fine powder using a blender or a mill.
2. Extraction:
-
Weigh the powdered plant material.
-
Place the powder in a flask and add 70-80% ethanol at a solvent-to-solid ratio of 10:1 (v/w).
-
Macerate the mixture at room temperature with constant stirring for 24 hours. Alternatively, for a faster extraction, perform ultrasound-assisted extraction for 1-2 hours.
-
Filter the mixture through cheesecloth and then through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates from all three extractions.
3. Solvent Evaporation:
-
Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Purification of this compound using Column Chromatography
1. Preparation of the Crude Extract for Chromatography:
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase to be used for column chromatography.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding silica gel, and then evaporating the solvent.
2. Column Chromatography (Silica Gel):
-
Pack a glass column with silica gel (e.g., 70-230 mesh) using a slurry packing method with a non-polar solvent like hexane.
-
Load the prepared sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).
-
Collect fractions of the eluate.
3. Fraction Analysis:
-
Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing this compound. Use a suitable visualization method (e.g., UV light, staining reagent).
-
Pool the fractions that contain the compound of interest.
4. Further Purification (Sephadex LH-20 and Preparative HPLC):
-
For higher purity, subject the pooled fractions to a second column chromatography step using Sephadex LH-20 with methanol as the mobile phase.
-
The final purification can be achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of bakkenolides (e.g., a mixture of acetonitrile (B52724) and water).
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Bakkenolide III Purity Assessment and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of Bakkenolide (B600228) III samples.
Frequently Asked Questions (FAQs)
Q1: What is Bakkenolide III and why is its purity important?
A1: this compound is a bioactive sesquiterpene lactone isolated from plants such as Petasites japonicus[1]. It is investigated for its potential therapeutic benefits, including anti-inflammatory, antioxidative, and cytotoxic properties[1]. Purity is critical for obtaining accurate and reproducible results in pharmacological research and for ensuring the safety and efficacy of potential therapeutic applications. Impurities can interfere with biological assays and may have their own pharmacological or toxicological effects.
Q2: What are the common analytical techniques used for the purity assessment of this compound?
A2: The most common analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[2]. HPLC is used for quantitative purity assessment, while MS and NMR are used for structural confirmation and identification of impurities[3].
Q3: What is a typical purity specification for a research-grade this compound sample?
A3: For research-grade this compound and related compounds like Bakkenolide IIIa, a purity of >98% is generally expected[2][4]. The specific requirements may vary depending on the intended application.
Q4: How should this compound samples be stored to maintain their stability?
A4: this compound samples should be stored in sealed containers in a cool and dry environment[4]. For long-term storage, keeping the sample as a stock solution below -20°C is recommended to prevent degradation[4]. Sesquiterpene lactones can be susceptible to degradation from factors like pH, temperature, and light[5][6].
Q5: What types of impurities might be present in a this compound sample?
A5: Impurities in this compound samples can originate from various sources, including the isolation process from natural sources, synthesis (in the case of synthetic this compound), and degradation. Potential impurities could include other structurally related bakkenolides, residual solvents, reagents from purification, and degradation products[7].
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Incorrect mobile phase composition.- Column activity has changed or the sample has degraded.- Detector issue (e.g., lamp off, incorrect wavelength).- Injection issue (e.g., air in the sample loop, clogged injector). | - Verify the mobile phase preparation and composition.- Test with a new, reliable standard sample to check for degradation.- Ensure the detector lamp is on and set to the correct wavelength (e.g., 215 nm or 254 nm)[8][9].- Flush the injector and check for leaks or blockages[10]. |
| Peak Tailing | - Presence of active sites on the column packing (silanol interactions).- Column overload.- Incompatibility between the sample solvent and the mobile phase. | - Use a high-purity, end-capped C18 column.- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase whenever possible[11][12]. |
| Peak Fronting | - Column overload (mass overflow).- Sample solvent is stronger than the mobile phase. | - Dilute the sample.- Ensure the sample solvent is weaker than or the same as the mobile phase[10]. |
| Inconsistent Retention Times | - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature fluctuations.- Air bubbles in the pump. | - Check for leaks in the pump and ensure stable pressure.- Ensure the mobile phase is well-mixed and degassed[12].- Use a column oven to maintain a constant temperature.- Purge the pump to remove air bubbles[13]. |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents.- Detector instability.- Air bubbles in the system.- Column bleed. | - Use high-purity HPLC-grade solvents and filter the mobile phase[14].- Allow the detector to warm up properly.- Thoroughly degas the mobile phase.- Flush the column with a strong solvent. If the problem persists, the column may need replacement[11]. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 150 x 3.0 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient could be starting with a lower percentage of Acetonitrile and gradually increasing it over 30-40 minutes to elute compounds with different polarities[8].
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 30°C[8].
-
Detection Wavelength: 215 nm or 254 nm, as bakkenolides show UV absorbance at these wavelengths[9].
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase). Filter the samples through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Mass Spectrometry (MS) for Structural Confirmation
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source.
-
Method: The sample is introduced into the mass spectrometer, typically after separation by HPLC. ESI is a common ionization technique for this class of compounds[15].
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion of this compound is measured to confirm its molecular weight. For this compound (C₁₅H₂₂O₄), the expected molecular weight is approximately 266.33 g/mol [1]. Tandem MS (MS/MS) can be used to fragment the molecule and analyze the fragmentation pattern, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule and identifying any impurities[3]. The chemical shifts and coupling constants are compared with literature values for this compound.
-
Quantitative Data Summary
| Parameter | Typical Specification / Method | Reference |
| Appearance | White to off-white powder | [4] |
| Purity (by HPLC) | ≥ 98% | [2][4] |
| Molecular Formula | C₁₅H₂₂O₄ | [1] |
| Molecular Weight | 266.33 | [1] |
| Identification | Conforms to the structure by ¹H-NMR, ¹³C-NMR, and MS | [2][3] |
| Solubility | Soluble in methanol, ethanol, DMSO | [4] |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway of Bakkenolide IIIa
References
- 1. This compound | 24909-95-3 | ZAA90995 | Biosynth [biosynth.com]
- 2. Bakkenolide IIIa | CAS:915289-60-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. biocrick.com [biocrick.com]
- 5. assessment-of-the-stability-of-compounds-belonging-to-neglected-phenolic-classes-and-flavonoid-sub-classes-using-reaction-kinetic-modeling - Ask this paper | Bohrium [bohrium.com]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. agilent.com [agilent.com]
- 14. HPLC Troubleshooting Guide by Spinco | PDF | High Performance Liquid Chromatography | Solvent [scribd.com]
- 15. LC-MS/MS determination of bakkenolide D in rats plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of Bakkenolide Isomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of bakkenolide (B600228) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What are bakkenolide isomers and why are they challenging to separate?
A1: Bakkenolides are a class of sesquiterpenoid compounds, such as Bakkenolide A[1][2]. Their structures often contain multiple chiral centers, leading to the existence of various stereoisomers (enantiomers and diastereomers)[2]. Isomers possess identical or very similar physicochemical properties like molecular weight and polarity, making their separation by standard chromatographic techniques difficult. Diastereomers can sometimes be separated on standard reversed-phase columns, but enantiomers, which are non-superimposable mirror images, require a chiral environment for resolution[3][4].
Q2: What is a recommended starting point for developing an HPLC method for bakkenolide isomers?
A2: A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 or C8 column[5]. Gradient elution is generally preferred over isocratic methods for isomer separations as it provides better resolution for closely eluting compounds within a reasonable analysis time[5][6]. A typical mobile phase would consist of acidified water (e.g., with 0.1% formic acid) as solvent A and acetonitrile (B52724) or methanol (B129727) as solvent B[7][8]. If enantiomeric separation is required, a chiral stationary phase (CSP) is mandatory[9].
Q3: Should I use reversed-phase, normal-phase, or chiral chromatography for bakkenolide isomers?
A3: The choice depends on the specific isomers you are trying to separate.
-
Reversed-Phase (RP-HPLC): This is the most common starting point and is effective for separating diastereomers and positional isomers which have different physical properties[4][8].
-
Normal-Phase (NP-HPLC): While less common, normal-phase chromatography can offer different selectivity and may be effective for separating certain isomers, especially when using chiral columns[10]. It is particularly useful for isomers that are highly soluble in non-polar solvents[11].
-
Chiral Chromatography: This is essential for the separation of enantiomers. This typically involves using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives), which can differentiate between the three-dimensional structures of the enantiomers[9][12].
Troubleshooting Common Chromatographic Problems
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My bakkenolide isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). What are the primary steps to improve separation?
A: Poor resolution is the most common challenge in isomer separation[13]. A systematic approach to optimizing the mobile phase and other conditions is necessary.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength (for RP-HPLC): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases analyte retention on the column, providing more time for the isomers to separate[8].
-
Modify the Gradient Slope: If using a gradient, make it shallower (i.e., increase the gradient time while keeping the solvent percentage change the same). A slower change in solvent composition can significantly improve the resolution of closely eluting peaks[5][13].
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties and interactions.
-
-
Adjust the Temperature:
-
Column temperature affects solvent viscosity, retention times, and selectivity[14][15]. Try adjusting the temperature in 5°C increments (e.g., from 30°C to 45°C). Sometimes a lower temperature can increase resolution, while other times a higher temperature improves efficiency and may alter selectivity favorably[16]. Consistent temperature control is critical for reproducible results[14].
-
-
Evaluate the Column Chemistry:
-
If mobile phase and temperature adjustments are insufficient, the column's stationary phase may not be suitable. For positional isomers, consider columns that offer alternative selectivities like Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, which provide π-π interactions[17][18]. For enantiomers, screening different chiral stationary phases is essential[11][19].
-
Issue 2: Peak Tailing
Q: My isomer peaks are asymmetrical and show significant tailing. What causes this and how can I achieve better peak shape?
A: Peak tailing for compounds like bakkenolides can often be caused by secondary interactions with the stationary phase or issues with the sample solvent[19][20].
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Bakkenolides may contain ionizable functional groups. Unwanted interactions between these groups and residual acidic silanol (B1196071) groups on the silica-based column packing can cause tailing[5]. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress this interaction, leading to sharper, more symmetrical peaks[8].
-
Check Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion[20]. Whenever possible, dissolve the sample in the initial mobile phase.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to broad and tailing peaks[13][21]. Try reducing the injection volume or diluting the sample.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample that might cause active sites and lead to peak tailing[22].
Issue 3: Inconsistent Retention Times
Q: The retention times for my bakkenolide isomers are drifting or are not reproducible between runs. What should I check?
A: Fluctuating retention times are often due to instability in the HPLC system or improperly prepared mobile phase[22].
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting any injections. Inadequate equilibration is a common cause of drifting retention times, especially at the beginning of a run[19].
-
Verify Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic/aqueous ratio or buffer concentration can cause significant shifts in retention[22]. The mobile phase should also be thoroughly degassed to prevent bubble formation in the pump, which can cause pressure fluctuations and affect flow rate stability[23].
-
Check for Leaks and Monitor Pressure: Inspect the system for any leaks, as these will cause pressure drops and inconsistent flow rates. A stable backpressure is indicative of a stable flow rate[13][24].
-
Maintain Stable Column Temperature: As temperature directly affects retention time, a stable column oven is crucial for reproducibility[14][25]. Even small fluctuations in ambient lab temperature can cause shifts if a column oven is not used[14].
Data Presentation
Table 1: Recommended Starting HPLC Conditions for Bakkenolide Isomer Separation
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column is a good starting point for diastereomer separation[5]. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Acidification improves peak shape for potentially ionizable compounds and suppresses silanol interactions[7][8]. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers in RP-HPLC. Acetonitrile often provides better efficiency[5][26]. |
| Elution Mode | Gradient | Gradient elution is generally superior for separating multiple isomers with varying polarities[5][6]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time[5][7]. |
| Column Temp. | 30 - 40 °C | Provides good efficiency and reduces backpressure. Temperature should be stable and can be optimized for selectivity[7][8][14]. |
| Detection | UV (e.g., 205-220 nm) | Wavelength should be chosen based on the UV absorbance maximum of the specific bakkenolide. |
| Injection Vol. | 5 - 20 µL | Start with a low volume to avoid potential column overload[21]. |
Table 2: Troubleshooting Parameter Adjustments for Isomer Separation
| Observed Problem | Parameter to Adjust | Direction of Change | Expected Outcome |
| Poor Resolution | Gradient Time | Increase | Improves resolution of closely eluting peaks. |
| Organic Solvent % | Decrease | Increases retention and may improve separation. | |
| Temperature | Increase or Decrease | Alters selectivity; effect is compound-dependent[16][27]. | |
| Peak Tailing | Mobile Phase pH | Decrease (add acid) | Reduces secondary silanol interactions, sharpening peaks[5]. |
| Sample Concentration | Decrease | Prevents column overload, improving peak symmetry. | |
| Drifting Retention | Column Equilibration Time | Increase | Ensures a stable baseline and reproducible retention. |
| Mobile Phase Degassing | Perform Thoroughly | Prevents pump cavitation and ensures stable flow rate. |
Experimental Protocols
Protocol 1: Systematic Method Development for Bakkenolide Isomer Separation
-
Column Selection:
-
Begin with a standard C18 column for initial scouting runs to separate potential diastereomers or impurities.
-
If enantiomeric separation is the goal, proceed directly to screening a set of chiral stationary phases (CSPs). Common choices include polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS)[4][12].
-
-
Initial Scouting Gradient:
-
Perform a fast gradient to determine the approximate elution conditions.
-
Example Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes.
-
This initial run will show where the isomers elute and provide a basis for optimization.
-
-
Optimization of the Gradient:
-
Based on the scouting run, design a shallower gradient around the region where the isomers eluted.
-
Example Optimized Gradient: If isomers eluted between 40-50% Acetonitrile, try a gradient of 35% to 55% Acetonitrile over 30 minutes. This slower change in mobile phase composition is key to resolving closely related compounds[8].
-
-
Temperature Optimization:
-
Once a promising mobile phase and gradient are established, evaluate the effect of temperature.
-
Analyze the sample at three different temperatures (e.g., 25°C, 35°C, and 45°C) while keeping all other parameters constant.
-
Compare the chromatograms for resolution and select the temperature that provides the best separation[7].
-
-
Flow Rate Adjustment:
-
Slightly decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can sometimes increase column efficiency and improve resolution, though it will lengthen the run time[6].
-
-
Final Method Validation:
-
Once optimal conditions are found, assess the method's robustness by making small, deliberate changes to parameters like pH, temperature, and mobile phase composition to ensure the separation is reliable[28].
-
Mandatory Visualizations
References
- 1. (+)-Bakkenolide A | C15H22O2 | CID 442173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A general approach toward bakkanes: short synthesis of (+/-)-bakkenolide-a (fukinanolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. iosrphr.org [iosrphr.org]
- 7. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of eight bedaquiline analogue diastereomers by HPLC on an immobilized polysaccharide-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. welch-us.com [welch-us.com]
- 18. nacalai.com [nacalai.com]
- 19. benchchem.com [benchchem.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. ijsdr.org [ijsdr.org]
- 22. lcms.cz [lcms.cz]
- 23. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 24. ijprajournal.com [ijprajournal.com]
- 25. longdom.org [longdom.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Enantioselective Box Behenken Optimized HPLC-DAD Method for the Simultaneous Estimation of Alogliptin Enantiomorphs in Pharmaceutical Formulations and their Pharmacokinetic Study in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bakkenolide III vs. Bakkenolide B: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two naturally occurring sesquiterpenoids, Bakkenolide (B600228) III and Bakkenolide B. This document summarizes their distinct and overlapping mechanisms of action, presents available quantitative data, and outlines the experimental protocols used to generate these findings.
Overview of Biological Activities
Bakkenolide III and Bakkenolide B, both isolated from plants of the Petasites genus, exhibit distinct biological activities that make them promising candidates for further investigation in drug discovery. This compound, primarily investigated as Bakkenolide-IIIa, demonstrates significant neuroprotective and antioxidant properties. In contrast, Bakkenolide B has a broader range of reported activities, including anti-inflammatory, anti-allergic, and anti-neuroinflammatory effects.
Comparative Data on Biological Activities
Table 1: Neuroprotective Effects
| Compound | Assay | Model | Key Findings | In Vivo Dosage | Reference |
| Bakkenolide-IIIa | Oxygen-Glucose Deprivation (OGD) | Cultured primary hippocampal neurons | Increased cell viability and decreased apoptosis.[1] Dose-dependently increased the ratio of Bcl-2 to Bax.[1] | 4, 8, 16 mg/kg (i.g.) in rats with transient focal cerebral damage reduced brain infarct volume and neurological deficit.[1] | [1] |
Table 2: Anti-inflammatory and Anti-allergic Effects
| Compound | Assay | Model | Key Findings | IC50 / Effective Concentration | Reference |
| Bakkenolide B | Mast Cell Degranulation (β-hexosaminidase release) | RBL-2H3 mast cells | Concentration-dependently inhibited antigen-induced degranulation.[2][3] | Significant effects observed at 10 μg/mL (~25.6 μM).[3] | [2][3] |
| iNOS and COX-2 Induction | Mouse peritoneal macrophages | Inhibited the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2).[2][3] | Not specified | [2][3] | |
| Pro-inflammatory Cytokine Production | LPS-stimulated microglia | Significantly reduced the production of IL-1β, IL-6, IL-12, and TNF-α.[4] | Not specified | [4] | |
| Asthma Model | Ovalbumin-induced asthma in mice | Strongly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid.[2] | Not specified | [2] |
Signaling Pathways
Bakkenolide IIIa and Bakkenolide B exert their biological effects through the modulation of distinct signaling pathways.
Bakkenolide-IIIa: Inhibition of the NF-κB Signaling Pathway
Bakkenolide-IIIa has been shown to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway. This inhibition is achieved by suppressing the phosphorylation of key upstream kinases, Akt and ERK1/2.[1]
Caption: Bakkenolide-IIIa inhibits the NF-κB pathway.
Bakkenolide B: Activation of the AMPK/Nrf2 Signaling Pathway
Bakkenolide B demonstrates anti-neuroinflammatory activity by activating the AMPK/Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokine production.[4]
Caption: Bakkenolide B activates the AMPK/Nrf2 pathway.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Neuroprotection Assay (Oxygen-Glucose Deprivation)
This assay evaluates the ability of a compound to protect neurons from cell death induced by ischemia-like conditions.[5]
References
- 1. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the cytotoxicity of different bakkenolide derivatives
An objective analysis of the cytotoxic effects of various bakkenolide (B600228) derivatives on cancer cell lines, supported by experimental data and mechanistic insights.
This guide provides a comparative analysis of the cytotoxic properties of different bakkenolide derivatives, a class of sesquiterpenoid lactones found predominantly in plants of the Petasites genus. For researchers and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and illustrates the known signaling pathways involved in their cytotoxic action.
Data Summary: Cytotoxicity of Bakkenolide Derivatives
The cytotoxic effects of various bakkenolide derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. A lower IC50 value indicates a higher potency. The table below summarizes the available IC50 values for different bakkenolide derivatives.
| Bakkenolide Derivative | Cell Line | IC50 (µM) | Reference |
| Bakkenolide A | - | Noted to have weaker activity than Bakkenolide B | [1] |
| Bakkenolide B | HeLa (Cervical Cancer) | 53.1 | [2] |
| MCF-7 (Breast Cancer) | 45.9 | [2] | |
| LLC (Lewis Lung Carcinoma) | 147.2 | [2] | |
| HepG2 (Liver Cancer) | Non-cytotoxic | [2] | |
| KB (Oral Cancer) | Non-cytotoxic | [2] | |
| CCM2 | Non-cytotoxic | [2] | |
| P338 | Non-cytotoxic | [2] | |
| Bakkenolide-IIIa | - | Neuroprotective, inhibits apoptosis | [3] |
Note: The cytotoxicity of 32 new bakkenolides from Petasites formosanus and other derivatives from Petasites tatewakianus have been discussed in the literature, but specific IC50 values were not available in the reviewed abstracts.[4][5]
Experimental Protocols
The cytotoxicity of bakkenolide derivatives is typically assessed using in vitro cell-based assays. A commonly employed method is the MTT assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bakkenolide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The cytotoxic effects of some bakkenolide derivatives are linked to the induction of apoptosis, or programmed cell death. The underlying molecular mechanisms involve complex signaling cascades.
Bakkenolide-IIIa-Mediated Inhibition of Apoptosis and NF-κB Signaling
Bakkenolide-IIIa has been shown to exert neuroprotective effects by inhibiting apoptosis and the NF-κB signaling pathway. This pathway is crucial in regulating inflammation, cell survival, and proliferation.
Caption: Logical workflow of the experimental procedure to assess cytotoxicity.
Caption: Bakkenolide-IIIa inhibits the pro-apoptotic NF-κB pathway.
References
- 1. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Bakkenolide III in Primary Neurons: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of Bakkenolide III in primary neurons, benchmarked against other established and emerging neuroprotective agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of neuroprotection and neurodegenerative disease research.
Introduction to this compound
This compound, a sesquiterpene lactone, has garnered interest for its potential therapeutic properties. This guide focuses on its neuroprotective capabilities, specifically in primary neuron cultures, a critical in vitro model for studying neuronal health and disease. The primary insult model discussed is oxygen-glucose deprivation (OGD), a well-established method for simulating ischemic conditions in vitro.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound were evaluated against several alternative compounds known for their neuroprotective properties. The following tables summarize the quantitative data on cell viability and apoptosis in primary neurons under various neurotoxic insults.
Table 1: Comparison of Cell Viability in Primary Neurons
| Compound | Insult Model | Concentration | Cell Viability (%) | Source |
| Bakkenolide IIIa | OGD | Data not available | Increased | [1] |
| MK-801 (NMDA Antagonist) | H₂O₂ | 5 µM | 87.2 | [2] |
| Vitamin D3 | Hypoxia | 0.1 µM | Maintained | [3] |
| Edaravone | 6-OHDA | 10⁻⁴ M | 81.1 ± 3.5 | [4] |
| Resveratrol | Aβ₂₅₋₃₅ | 25 µM | ~93 |
Note: Quantitative data for Bakkenolide IIIa's effect on cell viability percentage in primary neurons under OGD was not explicitly available in the reviewed literature. The source indicates a qualitative increase.
Table 2: Comparison of Apoptosis in Primary Neurons
| Compound | Insult Model | Concentration | Apoptosis Reduction | Source |
| Bakkenolide IIIa | OGD | Data not available | Decreased | [1] |
| Bakkenolide IIIa | OGD | Dose-dependent | Increased Bcl-2/Bax ratio | [1] |
| NMDA (preconditioning) | Apoptotic stimuli | 200 µM | Increased neuronal survival | [2] |
| Edaravone | Ketamine | Not specified | Decreased | |
| Resveratrol | Glutamate | 10 µM | Reduced glutamate-induced cell death |
Note: Specific percentages of apoptosis reduction for Bakkenolide IIIa were not detailed in the available abstracts.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound
This compound exerts its neuroprotective effects by modulating key signaling pathways involved in cell survival and inflammation. It has been shown to inhibit the activation of NF-κB, a central regulator of inflammatory responses.[1] Furthermore, it influences the Akt and ERK1/2 signaling pathways, which are critical for neuronal survival.[1] this compound also modulates the balance of pro- and anti-apoptotic proteins by increasing the Bcl-2/Bax ratio.[1]
References
Bakkenolide III: A Comparative Analysis of its Efficacy as an NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bakkenolide III as a Nuclear Factor-kappa B (NF-κB) inhibitor against a panel of well-established NF-κB inhibitors. While quantitative data for this compound's direct inhibition of NF-κB is not currently available in the form of an IC50 value, this guide presents its demonstrated mechanism of action alongside the quantitative efficacy of known inhibitors. The information is supported by experimental data and detailed methodologies for key assays, offering a valuable resource for researchers in inflammation, immunology, and oncology.
Data Presentation: Comparative Efficacy of NF-κB Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several known NF-κB inhibitors, providing a quantitative benchmark for efficacy. This compound's activity is described based on its observed effects on the NF-κB signaling pathway.
| Inhibitor | Target in NF-κB Pathway | IC50 Value | Cell Line/Assay Conditions |
| This compound | IKKβ, IκBα, p65 phosphorylation | Not Reported | Cultured primary hippocampal neurons |
| Parthenolide | IKK complex | ~5 µM | Jurkat T cells (EMSA) |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | TNF-α-stimulated tumor cells |
| MG132 | Proteasome (inhibits IκBα degradation) | 3 µM | TNF-α-induced NF-κB activation |
| QNZ (EVP4593) | NF-κB transcriptional activation | 11 nM | Human Jurkat T cells |
| SC75741 | p65 DNA binding | 200 nM | A549 cells (NF-κB reporter assay) |
Mechanism of Action: this compound in the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory and neuroprotective effects by intervening at multiple key points within the canonical NF-κB signaling cascade. Experimental evidence from studies on cultured primary hippocampal neurons indicates that Bakkenolide-IIIa, a major derivative, inhibits the phosphorylation of IKKβ, IκBα, and the p65 subunit[1]. This multi-level inhibition effectively prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of the active p65 subunit to the nucleus, thereby blocking NF-κB-mediated gene transcription[1].
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of NF-κB inhibitors are provided below. These protocols serve as a reference for researchers looking to replicate or adapt these assays for their own studies.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of NF-κB.
-
Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound, BAY 11-7082) for 1-2 hours before stimulating with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as a fold change relative to the vehicle-treated control.
Western Blot for Phosphorylated IκBα (p-IκBα) and p65 (p-p65)
This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway, which is indicative of pathway activation.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with the inhibitor for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-IκBα or p-p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) or total protein levels.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation: Treat cells with the inhibitor and/or activator as described for Western blotting. Isolate nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, include an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive labels) or a chemiluminescent detection method (for non-radioactive labels). A "shifted" band indicates the presence of an NF-κB-DNA complex.
Conclusion
This compound demonstrates potential as an NF-κB inhibitor by targeting multiple upstream components of the signaling pathway, including the phosphorylation of IKKβ, IκBα, and p65. While a direct IC50 value for NF-κB inhibition is yet to be established, its mechanistic action provides a strong rationale for its anti-inflammatory and neuroprotective properties. In comparison, established inhibitors like QNZ and SC75741 exhibit potent, nanomolar efficacy in blocking NF-κB activity. Further quantitative studies on this compound are warranted to precisely position its efficacy relative to these known inhibitors and to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized framework for such future investigations.
References
Bakkenolide III: A Comparative Analysis Against Standard Anti-Inflammatory Drugs
In the landscape of anti-inflammatory therapeutics, the quest for novel compounds with improved efficacy and safety profiles is perpetual. Bakkenolide (B600228) III, a sesquiterpene lactone, has emerged as a compound of interest, demonstrating notable anti-inflammatory properties. This guide provides a detailed comparison of Bakkenolide III with standard-of-care anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241) and the corticosteroid Dexamethasone (B1670325). The comparison is based on available experimental data, focusing on their mechanisms of action, efficacy, and the signaling pathways they modulate.
Mechanism of Action: A Divergent Approach to Inflammation Control
Standard anti-inflammatory drugs primarily function by inhibiting key enzymes or transcription factors in the inflammatory cascade. This compound, while also targeting crucial inflammatory pathways, appears to exhibit a multi-faceted mechanism that distinguishes it from these conventional agents.
Ibuprofen , a widely used NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Beyond its primary mode of action, ibuprofen has also been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3]
Dexamethasone , a potent synthetic glucocorticoid, operates through a different and broader mechanism. It binds to the glucocorticoid receptor, which then translocates to the nucleus to regulate gene expression. This leads to the transrepression of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). Furthermore, Dexamethasone induces the expression of anti-inflammatory proteins, including Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 (DUSP1/MKP-1), which in turn inhibits the pro-inflammatory p38 MAPK signaling pathway.[4]
This compound and its closely related analogue, Bakkenolide-IIIa, have demonstrated anti-inflammatory effects by targeting multiple signaling pathways. Research indicates that Bakkenolide-IIIa inhibits the phosphorylation of key signaling molecules including Akt, ERK1/2, IKKβ, and IκBα, ultimately preventing the nuclear translocation and activation of NF-κB. While direct inhibition of COX enzymes by this compound has not been definitively established in the reviewed literature, a related compound, Bakkenolide B, has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS) and COX-2.[5] A study on Bakkenolide-IIIa also highlighted its ability to upregulate the long non-coding RNA LINC00294, which contributes to the amelioration of inflammatory damage in endothelial cells.[6]
Quantitative Comparison of In Vitro Efficacy
Direct comparative studies providing IC50 values for this compound against standard anti-inflammatory drugs under identical experimental conditions are limited. The following tables summarize the available quantitative data from various in vitro studies. It is crucial to note that IC50 values can vary significantly based on the cell type, stimulus, and assay conditions used.
Table 1: Inhibition of Key Inflammatory Mediators
| Compound | Target | Cell Type | Stimulus | IC50 |
| Ibuprofen (S-enantiomer) | COX-1 | Human Whole Blood | - | 2.1 µM[7] |
| COX-2 | Human Whole Blood | - | 1.6 µM[7] | |
| NF-κB Activation | T-cells | - | 61.7 µM[2] | |
| Dexamethasone | TNF-α Secretion | Human Retinal Pericytes | High Glucose | ~2 nM - 1 µM[8] |
| IL-6 Secretion | Human Retinal Pericytes | High Glucose | ~2 nM - 1 µM[8] | |
| MCP-1 Secretion | Human Retinal Pericytes | TNF-α | 3 nM[9] | |
| IL-7 Secretion | Human Retinal Pericytes | TNF-α | 58 nM[9] | |
| MIP-1α Secretion | Human Retinal Pericytes | TNF-α | 332 nM[9] | |
| This compound / IIIa | Cytokine Reduction (TNF-α, IL-1β, IL-6, IL-8) | HUVECs | LPS | Qualitative Reduction[6] |
| Bakkenolide B | iNOS and COX-2 Induction | Mouse Peritoneal Macrophages | - | Qualitative Inhibition[5] |
Note: Data for this compound is currently qualitative. Further studies are required to establish quantitative IC50 values for direct comparison.
In Vivo Anti-Inflammatory Activity
In vivo studies provide a more complex physiological context for evaluating the efficacy of anti-inflammatory compounds.
Ibuprofen has been shown to reduce inflammation and pathology in various animal models. For instance, in a mouse model of Alzheimer's disease, chronic administration of ibuprofen led to significant reductions in interleukin-1β levels and amyloid plaque deposition.[10] In a rat model of carrageenan-induced paw edema, ibuprofen demonstrated a significant decrease in paw size.[11]
Dexamethasone is a highly potent anti-inflammatory agent in vivo, though its efficacy can be dependent on the route of administration.[12] Subcutaneous administration of dexamethasone completely inhibited lipopolysaccharide (LPS)-induced lethality in mice.[12] In a mouse model of sepsis, high-dose dexamethasone significantly reduced serum levels of TNF-α and IL-6 and improved survival rates.[13]
Bakkenolide IIIa has demonstrated neuroprotective effects in a rat model of transient focal cerebral damage. Intragastric administration of Bakkenolide-IIIa reduced brain infarct volume and neurological deficits.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound, Ibuprofen, and Dexamethasone.
Caption: Bakkenolide IIIa Signaling Pathway.
Caption: Ibuprofen Signaling Pathway.
Caption: Dexamethasone Signaling Pathway.
Experimental Protocols
A generalized experimental workflow for assessing the in vitro anti-inflammatory activity of a compound is outlined below. Specific details for the cited studies can be found in the respective publications.
Caption: In Vitro Anti-Inflammatory Assay Workflow.
Conclusion
This compound presents a compelling profile as a potential anti-inflammatory agent with a mechanism of action that appears to be distinct from and potentially more nuanced than standard NSAIDs and corticosteroids. Its ability to modulate multiple key inflammatory signaling pathways, including NF-κB and MAPKs, suggests it could offer therapeutic benefits. However, the current body of research lacks the direct, quantitative comparative data necessary to definitively position this compound relative to established drugs like Ibuprofen and Dexamethasone. Future studies employing head-to-head comparisons in standardized in vitro and in vivo models are essential to fully elucidate its therapeutic potential and relative efficacy. Such research will be critical for guiding its potential development as a novel anti-inflammatory drug.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Ibuprofen suppresses plaque pathology and inflammation in a mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. njppp.com [njppp.com]
- 12. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unveiling the Cancer-Fighting Potential of Bakkenolides: A Comparative Guide to Their Structure-Activity Relationship
For Immediate Release
Shanghai, China – December 4, 2025 – In the relentless pursuit of novel anticancer agents, researchers are increasingly turning their attention to natural compounds with therapeutic promise. Among these, bakkenolides, a class of sesquiterpenoid lactones, have emerged as a compelling area of study. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various bakkenolide (B600228) derivatives in the context of cancer research, offering valuable insights for scientists and drug development professionals. By juxtaposing their performance with established anticancer drugs and elucidating their mechanisms of action, this document aims to accelerate the exploration of bakkenolides as potential next-generation cancer therapies.
Comparative Cytotoxicity of Bakkenolides
The crux of anticancer drug discovery lies in identifying compounds that exhibit potent and selective cytotoxicity against cancer cells. Extensive research has been conducted to evaluate the half-maximal inhibitory concentration (IC50) of various bakkenolide derivatives across a panel of human cancer cell lines. The following table summarizes the available data, providing a quantitative comparison of their anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bakkenolide A | Jurkat (T-cell leukemia) | Weakly active | [1][2] |
| Bakkenolide B | Jurkat (T-cell leukemia) | More active than Bakkenolide A | [1][2] |
Note: Comprehensive IC50 data for a wider range of bakkenolide derivatives against various cancer cell lines is still an active area of research. The presented data highlights the differential activity observed between closely related structures.
Benchmarking Against Standard Chemotherapeutics
To contextualize the therapeutic potential of bakkenolides, it is essential to compare their cytotoxic efficacy with that of standard-of-care chemotherapy agents. The following table presents the reported IC50 values for doxorubicin (B1662922) and cisplatin, two widely used anticancer drugs, against a selection of common cancer cell lines.
| Drug | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | HeLa (Cervical Cancer) | ~0.1 - 1.0 |
| A549 (Lung Adenocarcinoma) | ~0.5 - 5.0 | |
| MCF-7 (Breast Adenocarcinoma) | ~0.1 - 2.0 | |
| HCT116 (Colon Cancer) | Data varies | |
| Cisplatin | HeLa (Cervical Cancer) | ~1.0 - 10.0 |
| A549 (Lung Adenocarcinoma) | ~2.0 - 20.0 | |
| MCF-7 (Breast Adenocarcinoma) | ~5.0 - 50.0 | |
| HCT116 (Colon Cancer) | Data varies |
Note: IC50 values for standard chemotherapeutics can vary significantly depending on the specific experimental conditions.
Elucidating the Molecular Mechanisms: Signaling Pathways in Focus
Understanding the molecular mechanisms by which bakkenolides exert their anticancer effects is paramount for their development as targeted therapies. While research in this area is ongoing, preliminary studies and research on structurally similar sesquiterpenoid lactones suggest the involvement of several key signaling pathways critical for cancer cell survival and proliferation.
Caption: Postulated signaling pathways affected by bakkenolides in cancer cells.
Experimental Protocols: A Guide to Key Methodologies
Reproducibility and standardization are cornerstones of rigorous scientific research. This section provides detailed protocols for the key experimental assays commonly employed to evaluate the anticancer activity of compounds like bakkenolides.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bakkenolide derivatives or control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds as described for the cytotoxicity assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the signaling pathways affected by the test compound.
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target signaling proteins, followed by incubation with enzyme-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system. The intensity of the bands corresponds to the abundance of the target protein.
Structure-Activity Relationship: Decoding the Anticancer Potential
The variation in cytotoxic activity among different bakkenolide derivatives underscores the importance of their chemical structure. While a comprehensive SAR is still under investigation, early findings suggest that modifications to the bakkenolide scaffold can significantly impact its anticancer efficacy. For instance, the difference in activity between bakkenolide A and bakkenolide B suggests that even minor structural changes can influence their biological effects[1][2].
Caption: The core structure of bakkenolides and the influence of modifications on anticancer activity.
Experimental Workflow: From Compound to Conclusion
The evaluation of a novel compound's anticancer potential follows a systematic workflow, from initial screening to mechanistic studies.
Caption: A typical experimental workflow for evaluating the anticancer properties of bakkenolides.
References
Unraveling the Neuroprotective Mechanisms of Bakkenolide III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Among the promising natural compounds, Bakkenolide III, a sesquiterpene lactone, has garnered significant attention for its potential to shield neurons from damage in various models of neurological disorders. This guide provides a comprehensive cross-validation of the neuroprotective mechanism of action of this compound, comparing its performance with established and alternative neuroprotective agents: Edaravone, Minocycline (B592863), and Resveratrol. The information is supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
I. Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound and comparator compounds have been evaluated in various in vitro models of neuronal injury, most notably the Oxygen-Glucose Deprivation (OGD) model, which mimics ischemic conditions. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their efficacy in enhancing cell viability and reducing apoptosis.
Table 1: Comparative Efficacy in Promoting Neuronal Cell Viability
| Compound | Cell Type | Insult | Concentration | Cell Viability (% of Control or as stated) | Reference |
| Bakkenolide-IIIa | Primary Hippocampal Neurons | OGD | Not specified | Dose-dependently increased | [1] |
| Edaravone | PC12 cells | OGD/Reperfusion | 0.01, 0.1, 1 µmol/L | Concentration-dependent increase | [2] |
| Edaravone | Retinal Müller Cells | High Glucose | 20, 40 µM | 68.4%, 78.6% (vs. 53.3% in vehicle) | [3] |
| Minocycline | Primary Cultured Neurons | OGD | 0.001, 0.01, 0.1, 1 µM | 85.9%, 94.4%, 90.4%, 88.2% (vs. 67.1% in vehicle) | [4] |
| Resveratrol | PC12 cells | OGD/Reoxygenation | 10 µM | Attenuated cell viability loss | [5] |
| Resveratrol | Rat B103 Neuroblastoma | - | 10, 20 µM | Significantly decreased (pro-apoptotic at high doses) | [6] |
| Resveratrol | Burkitt's Lymphoma Ramos cells | - | 50, 150 µM (24h) | ~75%, ~40% | [7] |
Table 2: Comparative Efficacy in Inhibiting Apoptosis
| Compound | Cell Type | Insult | Concentration | Reduction in Apoptosis (%) | Key Molecular Changes | Reference |
| Bakkenolide-IIIa | Primary Hippocampal Neurons | OGD | Not specified | Dose-dependently decreased | Increased Bcl-2/Bax ratio | [1] |
| Edaravone | PC12 cells | OGD/Reperfusion | Not specified | Apoptotic population decreased from 46% to 20% | Increased Bcl-2, Decreased Bax | [2] |
| Edaravone | Retinal Müller Cells | High Glucose | 20, 40 µM | Apoptosis reduced from 25.5% to 12.5% and 6.89% | - | [3] |
| Minocycline | Primary Cultured Neurons | OGD | Not specified | Increased Bcl-2 positive neurons | - | [8] |
| Resveratrol | PC12 cells | OGD/Reoxygenation | 10 µM | Attenuated apoptosis | Reversed mitochondrial cytochrome c release | [5] |
| Resveratrol | Human Colon Cancer Cells | - | 10, 20, 30 µM (72h) | Apoptosis in 23.5%, 39.7%, 67.2% of cells | - | [9] |
| Resveratrol | Human T24 Bladder Cancer Cells | - | 50, 100, 150, 200 µM (24h) | Total apoptosis increased from 6.6% to 47.5% | - | [10] |
II. Unraveling the Molecular Mechanisms: A Pathway-Centric Comparison
The neuroprotective effects of these compounds stem from their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis.
A. This compound: A Multi-Target Approach
This compound exerts its neuroprotective effects through a multi-pronged mechanism, primarily by inhibiting inflammatory and apoptotic pathways.
-
Inhibition of the NF-κB Pathway: Bakkenolide-IIIa has been shown to inhibit the phosphorylation of key proteins in the NF-κB signaling cascade, including IKKβ, IκBα, and the p65 subunit[1]. This prevents the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.
-
Modulation of Akt/ERK Signaling: The compound also inhibits the phosphorylation of Akt and ERK1/2, upstream kinases that can activate NF-κB and promote apoptosis[1].
-
Anti-Apoptotic Effects: Bakkenolide-IIIa dose-dependently increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, suggesting a direct intervention in the mitochondrial apoptotic pathway[1].
-
Antioxidant Properties: Bakkenolides, including Bakkenolide-IIIa, have demonstrated significant antioxidant activities in cell-free bioassays[11]. This is a crucial aspect of neuroprotection, as oxidative stress is a major contributor to neuronal damage. Another related compound, Bakkenolide B, has been shown to exert anti-neuroinflammatory effects by activating the AMPK/Nrf2/ARE signaling pathway in microglia.
B. Comparator Compounds: Diverse Strategies for Neuroprotection
-
Edaravone: A potent free radical scavenger, Edaravone's primary mechanism is the direct neutralization of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage[2]. It also influences the expression of apoptotic proteins, increasing the Bcl-2/Bax ratio[2].
-
Minocycline: This tetracycline (B611298) antibiotic exhibits neuroprotection through its anti-inflammatory and anti-apoptotic properties. It can inhibit microglial activation and reduce the production of pro-inflammatory cytokines. Minocycline has also been shown to directly inhibit caspase-3, a key executioner enzyme in the apoptotic cascade[4].
-
Resveratrol: This polyphenol is well-known for its potent antioxidant and anti-inflammatory effects. A key aspect of its neuroprotective mechanism is the activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. Resveratrol can also modulate multiple signaling pathways, including the NF-κB and MAPK pathways[5].
III. Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of the cited findings, this section provides detailed methodologies for the key experiments used to assess neuroprotection.
A. Oxygen-Glucose Deprivation (OGD) Model in Primary Neurons
This in vitro model is widely used to simulate the ischemic conditions of a stroke.
Protocol:
-
Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine coated plates and culture in Neurobasal medium supplemented with B27 and GlutaMAX for at least 7 days to allow for maturation.
-
OGD Induction:
-
Wash the neurons twice with a glucose-free DMEM.
-
Replace the medium with glucose-free DMEM that has been pre-equilibrated in a hypoxic chamber (95% N2, 5% CO2) for at least 30 minutes.
-
Place the culture plates in the hypoxic chamber at 37°C for a duration of 1-4 hours, depending on the desired severity of the insult.
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free DMEM with the original pre-conditioned culture medium.
-
Return the plates to a normoxic incubator (95% air, 5% CO2) at 37°C for 24-72 hours.
-
-
Treatment: The neuroprotective compound (e.g., this compound) can be added to the culture medium either before, during, or after the OGD period, depending on the experimental design (pre-treatment, co-treatment, or post-treatment).
B. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the compound of interest at various concentrations for the desired duration.
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
C. Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Fixation and Permeabilization:
-
Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
D. Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in signaling pathways.
Protocol:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein.
-
IV. Conclusion: A Comparative Perspective on Neuroprotection
This compound emerges as a promising neuroprotective agent with a multi-faceted mechanism of action that encompasses anti-inflammatory, anti-apoptotic, and antioxidant effects. Its ability to concurrently target multiple key signaling pathways, including NF-κB and Akt/ERK, distinguishes it from agents with more singular mechanisms.
-
Comparison with Edaravone: While Edaravone is a highly effective free radical scavenger, this compound's additional anti-inflammatory and direct anti-apoptotic effects may offer a broader spectrum of neuroprotection, particularly in conditions with a significant inflammatory component.
-
Comparison with Minocycline: Both this compound and Minocycline exhibit potent anti-inflammatory and anti-apoptotic properties. However, the specific upstream targets within the signaling cascades appear to differ, suggesting potential for synergistic effects in combination therapies.
-
Comparison with Resveratrol: Resveratrol's activation of SIRT1 provides a unique mechanism for enhancing cellular resilience. This compound's direct inhibition of pro-inflammatory pathways offers a more targeted approach to neuroinflammation.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone prevents high glucose-induced injury in retinal Müller cells through thioredoxin1 and the PGC-1α/NRF1/TFAM pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets and limits of minocycline neuroprotection in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol protects PC12 cells against OGD/ R-induced apoptosis via the mitochondrial-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Cytotoxic Effects of Resveratrol in Mitochondria-Mediated Apoptosis in Rat B103 Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Resveratrol on Cell Viability in the Burkitt’s Lymphoma Cell Line Ramos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol Treatment Inhibits Proliferation of and Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol induces apoptosis and cell cycle arrest of human T24 bladder cancer cells in vitro and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide III and Dexamethasone in Anti-Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel and effective anti-inflammatory therapeutics, both natural compounds and synthetic drugs are under intense investigation. This guide provides a detailed comparison of the anti-inflammatory properties of Bakkenolide III, a natural sesquiterpenoid, and dexamethasone (B1670325), a well-established synthetic glucocorticoid. This comparison is based on available experimental data, focusing on their mechanisms of action, effects on inflammatory mediators, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.
This compound primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of target inflammatory genes.[1] Additionally, some evidence suggests that this compound can inhibit the phosphorylation of Akt and ERK1/2, further contributing to its anti-inflammatory profile.[1] Another study has indicated that this compound can ameliorate lipopolysaccharide (LPS)-induced inflammatory damage in human umbilical vein endothelial cells (HUVECs) by upregulating LINC00294.[2][3]
Dexamethasone , a potent corticosteroid, acts through a well-characterized mechanism involving the glucocorticoid receptor (GR) .[4] Upon binding to its cytosolic GR, the complex translocates to the nucleus.[4] In the nucleus, it can act in two main ways:
-
Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, such as annexin-1 and mitogen-activated protein kinase phosphatase-1 (MKP-1), leading to their increased expression.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1) through direct protein-protein interactions, preventing them from binding to DNA and activating pro-inflammatory gene expression.[4]
The induction of MKP-1 by dexamethasone is a key mechanism for the deactivation of MAP kinases such as p38 and JNK, which are critical for the production of inflammatory cytokines.
Quantitative Comparison of Anti-Inflammatory Effects
Direct comparative studies evaluating the anti-inflammatory potency of this compound and dexamethasone in the same experimental setting are limited. However, data from independent studies on their effects on key pro-inflammatory cytokines are summarized below. It is crucial to note that the experimental conditions, including cell types and concentrations, differ between these studies, precluding a direct comparison of potency.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated HUVECs
| Cytokine | Concentration of this compound (µM) | % Inhibition (relative to LPS control) | Reference |
| TNF-α | 10 | ~25% | [3][5] |
| 20 | ~45% | [3][5] | |
| 50 | ~65% | [3][5] | |
| IL-1β | 10 | ~20% | [3][5] |
| 20 | ~40% | [3][5] | |
| 50 | ~60% | [3][5] | |
| IL-6 | 10 | ~30% | [3][5] |
| 20 | ~50% | [3][5] | |
| 50 | ~70% | [3][5] | |
| IL-8 | 10 | ~20% | [3][5] |
| 20 | ~35% | [3][5] | |
| 50 | ~55% | [3][5] |
Table 2: Effect of Dexamethasone on Pro-inflammatory Cytokine Production
| Cell Type | Inflammatory Stimulus | Cytokine | Dexamethasone Concentration | % Inhibition | Reference |
| RAW 264.7 Macrophages | LPS (0.1 µg/ml) | TNF-α | 1 µM | >90% | [6] |
| Human PBMCs | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/ml) | TNF-α | 100 nM | Significant reduction | [4] |
| Human PBMCs | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/ml) | IL-6 | 100 nM | Significant reduction | [4] |
| Rat Alveolar Macrophages | LPS (1 µg/mL) | TNF-α | 10⁻⁷ M | ~20% | [7] |
| 10⁻⁶ M | ~40% | [7] | |||
| 10⁻⁵ M | ~60% | [7] | |||
| 10⁻⁴ M | ~75% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate the anti-inflammatory effects of this compound and dexamethasone.
This compound: In Vitro Anti-inflammatory Assay in HUVECs
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.[3][5]
-
Induction of Inflammation: Inflammation is induced by treating the HUVECs with lipopolysaccharide (LPS).[3][5]
-
Treatment: Following LPS stimulation, cells are treated with varying concentrations of this compound (e.g., 10, 20, 50 µM).[3][5]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3][5]
-
Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-treated control group.
Dexamethasone: In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 or primary macrophages are cultured.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, typically LPS.
-
Treatment: Cells are pre-treated or co-treated with various concentrations of dexamethasone.
-
Cytokine Measurement: Pro-inflammatory cytokine levels in the supernatant are measured by ELISA.[6]
-
Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key signaling molecules (e.g., phosphorylated p38, IκBα) can be assessed by Western blotting.
Dexamethasone: In Vivo Anti-inflammatory Assay (LPS-induced Endotoxemia Model)
-
Animal Model: Mice are commonly used for this model.
-
Treatment: Dexamethasone is administered to the mice, often via intraperitoneal injection, prior to or after the inflammatory challenge.
-
Induction of Inflammation: A systemic inflammatory response is induced by injecting LPS.
-
Sample Collection: Blood and tissue samples are collected at specific time points after LPS injection.
-
Measurement of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified by ELISA. Myeloperoxidase (MPO) activity in tissues can also be measured as an indicator of neutrophil infiltration.
Conclusion
This compound and dexamethasone represent two distinct approaches to modulating the inflammatory response. Dexamethasone is a highly potent, broad-spectrum anti-inflammatory agent with a well-defined mechanism of action centered on the glucocorticoid receptor. Its clinical utility is well-established, but it is also associated with a range of side effects with long-term use.
This compound, a natural product, demonstrates promising anti-inflammatory activity through the targeted inhibition of the NF-κB pathway. While the available data suggests it is effective in reducing pro-inflammatory cytokine production, a direct comparison of its potency to dexamethasone is not yet available. Further research, including head-to-head comparative studies, is necessary to fully elucidate the therapeutic potential of this compound and its relative efficacy and safety profile compared to established anti-inflammatory drugs like dexamethasone. The development of natural compounds like this compound could offer new avenues for the treatment of inflammatory diseases, potentially with a more favorable side-effect profile.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antioxidant Potential of Bakkenolide III Against Other Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for potent natural antioxidants is a cornerstone of drug discovery and development, with significant implications for combating oxidative stress-related diseases. Bakkenolide III, a sesquiterpenoid lactone, has garnered attention for its neuroprotective and anti-inflammatory activities, which are often linked to antioxidant effects. This guide provides a comparative evaluation of the antioxidant potential of this compound against three well-characterized natural antioxidants: Curcumin (B1669340), Quercetin, and Resveratrol. While direct quantitative antioxidant data for this compound from standardized in vitro assays are limited in the current literature, this guide synthesizes available mechanistic data and compares it with the extensive experimental data for the other selected compounds.
Quantitative Antioxidant Activity
A direct comparison of the free radical scavenging and reducing power of these compounds is essential for evaluating their antioxidant potential. The following tables summarize the 50% inhibitory concentration (IC50) values and other quantitative measures from common in vitro antioxidant assays for Curcumin, Quercetin, and Resveratrol. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference Compound |
| This compound | Data not available | - |
| Curcumin | ~1.92% inhibition (concentration not specified) | BHT |
| Quercetin | 8.77 µM | - |
| Resveratrol | Data not available | - |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference Compound |
| This compound | Data not available | - |
| Curcumin | Data not available | - |
| Quercetin | 1.89 ± 0.33 | - |
| Resveratrol | Data not available | - |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | Activity (mmol Fe(II)/mg) | Reference Compound |
| This compound | Data not available | - |
| Curcumin | Data not available | - |
| Quercetin | Data not available | - |
| Resveratrol | Data not available | - |
Note: The lack of standardized quantitative data for this compound in these common assays highlights a significant research gap.
Mechanisms of Antioxidant Action
The antioxidant effects of these natural compounds are not limited to direct radical scavenging. They also involve the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.
This compound: Studies have shown that this compound exhibits significant neuroprotective and antioxidant activities.[1][2] Its protective effects against cerebral damage are associated with the inhibition of the NF-κB signaling pathway.[3] By inhibiting the activation of NF-κB, this compound can suppress the expression of pro-inflammatory and pro-oxidant genes. Another related compound, Bakkenolide B, has been shown to activate the Nrf2/ARE signaling pathway, a master regulator of antioxidant response.[4] This suggests that this compound may also exert its antioxidant effects through the induction of phase II antioxidant enzymes.
Curcumin: Curcumin is a potent antioxidant that acts through multiple mechanisms. It can directly scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] Furthermore, curcumin can upregulate the expression of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD).[6] It also modulates several signaling pathways, including the Nrf2 and NF-κB pathways, to enhance cellular antioxidant defenses and inhibit inflammatory responses.[6][7]
Quercetin: Quercetin is a flavonoid with strong antioxidant properties attributed to its chemical structure, which allows it to donate hydrogen atoms and neutralize free radicals.[8][9][10] It effectively scavenges a wide range of ROS and can chelate metal ions, thereby preventing the generation of free radicals.[8] Quercetin also modulates the activity of various enzymes involved in oxidative stress and inflammation and can activate the Nrf2 signaling pathway to boost endogenous antioxidant capacity.[9]
Resveratrol: Resveratrol, a stilbenoid, is well-known for its antioxidant and anti-aging properties.[3] It can directly scavenge free radicals and has been shown to upregulate the expression of several antioxidant enzymes.[11] Resveratrol's antioxidant activity is also mediated through its ability to modulate signaling pathways such as the Nrf2 and SIRT1 pathways, which are involved in cellular stress resistance and longevity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key in vitro antioxidant assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Reaction mixture: A specific volume of the test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[8][12]
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Reaction mixture: A specific volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at a specific time point after the initial mixing.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13][14]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).
-
Reaction mixture: A specific volume of the test compound is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The absorbance of the resulting blue-colored complex is measured at a specific wavelength (typically around 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared with known concentrations of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the antioxidant mechanisms and the methods used for their evaluation.
Caption: A generalized workflow for common in vitro antioxidant assays.
Caption: The Nrf2/ARE pathway activation by antioxidant compounds.
Caption: Inhibition of the pro-inflammatory NF-κB pathway by antioxidants.
Conclusion
While this compound has demonstrated promising neuroprotective and antioxidant activities, a direct quantitative comparison with established natural antioxidants like Curcumin, Quercetin, and Resveratrol is hampered by the lack of specific data from standardized in vitro assays. The available evidence suggests that this compound may exert its antioxidant effects primarily through the modulation of key signaling pathways such as NF-κB, a mechanism shared with other potent natural antioxidants.
For researchers and drug development professionals, this guide highlights the potential of this compound as an antioxidant compound while underscoring the critical need for further research to quantify its antioxidant capacity using standardized assays. Such studies will be invaluable for establishing a comprehensive antioxidant profile for this compound and for paving the way for its potential therapeutic applications in oxidative stress-related pathologies.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fstjournal.com.br [fstjournal.com.br]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary metabolites, spectra characterization, and antioxidant correlation analysis of the polar and nonpolar extracts of Bryophyllum pinnatum (Lam) Oken [biotechnologia-journal.org]
- 10. Quantitative Phytochemical Constituents and Antioxidant Activities of the Mistletoe, Phragmanthera capitata (Sprengel) Balle Extracted with Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.unisza.edu.my [journal.unisza.edu.my]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. pub.h-brs.de [pub.h-brs.de]
Safety Operating Guide
Navigating the Safe Disposal of Bakkenolide III: A Procedural Guide for Laboratory Professionals
Bakkenolide III is a sesquiterpene lactone, a class of compounds known for a range of biological activities, which may include toxicity and irritation.[1][2] Therefore, it is imperative to handle this compound and its associated waste with a high degree of caution, treating it as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations for hazardous waste disposal is mandatory.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: When handling the solid compound or if there is a risk of generating aerosols, a respirator may be necessary. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound and contaminated materials must be conducted through an approved hazardous waste management program.
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused or expired product, contaminated PPE, and labware, must be treated as hazardous waste.[3]
-
Segregate this compound waste from other laboratory waste streams at the point of generation.[4]
-
Keep solid waste separate from liquid waste.[4]
-
-
Waste Collection and Containment:
-
Solid Waste: Collect pure this compound and any contaminated solids (e.g., weighing paper, pipette tips, contaminated gloves) in a dedicated, leak-proof, and clearly labeled container for solid hazardous waste.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste.[5] Ensure the container is compatible with the solvent used. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be placed in a designated sharps container for hazardous waste.[6]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[6]
-
Store sealed waste containers in a designated and secure satellite accumulation area for hazardous waste, away from incompatible materials, until collection.[6]
-
-
Final Disposal:
Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Alert others in the vicinity and, if the spill is significant, evacuate the area. Ensure adequate ventilation.[6]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed above.[6]
-
Contain the Spill:
-
For solid spills, gently cover the material with a damp paper towel to prevent the generation of dust.[6]
-
For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.[6]
-
-
Clean the Area: Carefully collect the contained material and place it into a designated hazardous waste container.[6] Decontaminate the spill area with a suitable solvent (such as ethanol (B145695) or acetone), followed by a detergent solution and water.[3][6] Collect all cleaning materials as hazardous waste.[3]
Data Presentation
The following table summarizes the essential logistical information for the proper disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Category | Hazardous Chemical Waste (Assumed Cytotoxic) | [3] |
| Solid Waste Container | Dedicated, sealed, and labeled container for solid hazardous waste. | [5] |
| Liquid Waste Container | Dedicated, sealed, and labeled container for liquid hazardous waste, compatible with the solvent. | [5] |
| Sharps Container | Designated sharps container for hazardous waste. | [6] |
| Labeling Requirements | "Hazardous Waste," "this compound," and other institutional requirements. | [6] |
| Recommended Disposal Method | High-temperature incineration via a licensed professional waste disposal service. | [7] |
| PPE Requirements | Chemical-resistant gloves, safety goggles, lab coat. Respirator as needed. | [4] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the following general procedure for cleaning contaminated glassware is provided as a best practice.
Protocol for Decontaminating Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve and remove the majority of the this compound residue.[6]
-
Collect Rinsate: This initial solvent rinse must be collected as hazardous liquid waste.[6]
-
Wash: Wash the glassware with a laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with purified water.
-
Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling of Bakkenolide III: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds like Bakkenolide III is paramount for laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is the first line of defense. The following table summarizes the recommended PPE for handling this compound, based on general best practices for hazardous chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, chemical-resistant gloves (e.g., nitrile).[2][3] | To prevent skin contact with the compound. The outer glove can be removed if contaminated. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[4][5] | To protect against splashes, aerosols, and fine particles. |
| Body Protection | A flame-resistant lab coat with tight-fitting sleeves.[2] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of aerosolization and work is not performed in a fume hood.[2][4] | To prevent inhalation of the compound, especially if it is in powdered form. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[3] | To protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
A clear and methodical workflow is crucial when working with potentially hazardous compounds. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All materials contaminated with this compound should be treated as hazardous waste.
Waste Segregation and Labeling:
| Waste Type | Container | Labeling |
| Solid Waste | A dedicated, leak-proof, and chemically compatible container.[1] | "this compound Solid Waste" with appropriate hazard symbols. |
| Liquid Waste | A dedicated, leak-proof, and chemically compatible container.[1] | "this compound Liquid Waste" with appropriate hazard symbols. |
| Sharps | A designated sharps container. | "Sharps Contaminated with this compound". |
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate solid, liquid, and sharp waste into their respective, clearly labeled containers.
-
Container Management: Keep waste containers securely closed when not in use.[1]
-
Consult Institutional Guidelines: Follow your institution's specific chemical waste disposal procedures. This may involve contacting the Environmental Health and Safety (EHS) office for pickup and disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.
In the absence of specific toxicological data for this compound, it is imperative to handle this compound with the utmost care, adhering to the precautionary principles outlined in this guide. Always consult with your institution's safety officer for guidance specific to your laboratory's protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
